molecular formula C9H9NO3 B1371450 5-Acetyl-2-aminobenzoic acid CAS No. 53589-27-8

5-Acetyl-2-aminobenzoic acid

Cat. No.: B1371450
CAS No.: 53589-27-8
M. Wt: 179.17 g/mol
InChI Key: UHAJXWNQVHUJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-aminobenzoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJXWNQVHUJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-aminobenzoic Acid: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-aminobenzoic acid, a substituted anthranilic acid derivative, represents a molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acetyl group at the 5-position and an amino group at the 2-position of the benzoic acid scaffold, imparts a distinct reactivity profile and potential for biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its detailed structural features, and a thorough examination of its synthetic pathways, analytical characterization, and potential applications in drug discovery and development.

Section 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, reactivity, and formulation characteristics.

Chemical Identifiers and Molecular Structure

The unambiguous identification of this compound is crucial for scientific communication and procurement.

Identifier Value
IUPAC Name This compound[1]
Synonyms 2-Amino-5-acetylbenzoic acid[1]
CAS Number 53589-27-8[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
InChI InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13)[1]
SMILES CC(=O)C1=CC(=C(C=C1)N)C(=O)O[1]

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and an acetyl group. The ortho-position of the amino group relative to the carboxylic acid is a defining feature of its anthranilic acid core.

Figure 1: 2D Structure of this compound.
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this isomer are not consistently reported in the literature. The values presented here are a combination of available data and computationally predicted values.

Property Value/Range Source/Method
Melting Point Not definitively reported. Related compounds like 2-aminobenzoic acid melt at 146-148 °C.[2]Literature for related compounds
Boiling Point Not definitively reported. Likely to decompose upon heating.General observation for similar compounds
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and acetone.[3]General solubility trends for benzoic acid derivatives
pKa Not definitively reported. The pKa of the carboxylic acid is expected to be around 3-5, and the pKa of the anilinium ion is expected to be around 2-3.Estimation based on related structures
Appearance Expected to be a crystalline solid, potentially with a yellowish tint.General appearance of similar aromatic compounds

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving electrophilic aromatic substitution reactions. The choice of a particular route depends on the availability of starting materials, desired scale, and safety considerations.

Retrosynthetic Analysis and Synthetic Pathways

A logical retrosynthetic disconnection of this compound points towards 2-aminobenzoic acid (anthranilic acid) as a readily available starting material. The key transformation is the introduction of the acetyl group at the 5-position.

Retrosynthesis target This compound intermediate1 2-Aminobenzoic acid target->intermediate1 Friedel-Crafts Acylation

Figure 2: Retrosynthetic analysis of this compound.

Pathway 1: Friedel-Crafts Acylation of 2-Aminobenzoic Acid

The most direct approach involves the Friedel-Crafts acylation of 2-aminobenzoic acid. However, the presence of the activating amino group and the deactivating carboxylic acid group presents challenges in controlling the regioselectivity of the acylation. The amino group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The acetyl group is expected to be introduced at the position para to the strongly activating amino group.

A critical consideration in this reaction is the protection of the amino group to prevent its reaction with the Lewis acid catalyst.[4]

Synthesis_Workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection start 2-Aminobenzoic Acid reagent1 Acetic Anhydride protected 2-Acetamidobenzoic Acid start->protected reagent1->protected Acetylation reagent2 Acetyl Chloride / AlCl3 acylated 5-Acetyl-2-acetamidobenzoic Acid protected->acylated reagent2->acylated Acylation reagent3 Acid/Base Hydrolysis product This compound acylated->product reagent3->product Hydrolysis

Figure 3: Synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2-aminobenzoic acid in 50 mL of glacial acetic acid.

  • Slowly add 15 mL of acetic anhydride to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated N-acetylanthranilic acid by vacuum filtration, wash with cold water, and dry.[5]

Step 2: Friedel-Crafts Acylation

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.

  • In a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend 10 g of N-acetylanthranilic acid in 100 mL of a dry, inert solvent such as dichloromethane or nitrobenzene.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature remains below 10 °C.

  • From the dropping funnel, add 1.1 equivalents of acetyl chloride dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-acetyl-2-acetamidobenzoic acid.

Step 3: Deprotection (Hydrolysis)

  • To the crude 5-acetyl-2-acetamidobenzoic acid, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the solution and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

Purification

The primary method for the purification of this compound is recrystallization.

Recrystallization Protocol

  • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[3][6][7]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Three protons on the benzene ring will exhibit distinct signals, likely in the range of 6.5-8.0 ppm. The proton ortho to the carboxylic acid and meta to the amino group, the proton ortho to the amino group and meta to the acetyl group, and the proton ortho to the acetyl group and meta to the carboxylic acid will each have unique chemical shifts and coupling patterns.

  • Amino Protons: A broad singlet corresponding to the two -NH₂ protons, typically in the range of 4-6 ppm, which may be exchangeable with D₂O.

  • Acetyl Protons: A sharp singlet for the three methyl protons of the acetyl group, expected around 2.5 ppm.

  • Carboxylic Acid Proton: A very broad singlet for the acidic proton, typically downfield (>10 ppm), and often not observed.

¹³C NMR (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region (>165 ppm) corresponding to the carboxylic acid carbon and the acetyl carbonyl carbon.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

  • Methyl Carbon: A signal in the upfield region (around 25-30 ppm) for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad band, ~3300-2500
N-H (Amine)Two sharp peaks, ~3500-3300
C=O (Carboxylic Acid)~1700-1680
C=O (Ketone)~1680-1660
C=C (Aromatic)~1600-1450
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the acetyl group (M-43).

Fragmentation M [C9H9NO3]+• (m/z 179) frag1 [M - H2O]+• (m/z 161) M->frag1 - H2O frag2 [M - COOH]+ (m/z 134) M->frag2 - •COOH frag3 [M - COCH3]+ (m/z 136) M->frag3 - •COCH3

Figure 4: Predicted major fragmentation pathways in EI-MS.
Quality Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 305 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Reactivity and Potential Applications in Drug Development

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential pharmacological activity.

Chemical Reactivity
  • Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, providing a handle for further functionalization.

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, enabling the formation of a wide range of derivatives.

  • Acetyl Group: The methyl group of the acetyl moiety can participate in condensation reactions, and the carbonyl group can undergo nucleophilic addition.

  • Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic substitution reactions.

Role in Heterocyclic Synthesis

Anthranilic acid and its derivatives are well-established precursors for the synthesis of numerous heterocyclic systems, including quinazolines, benzodiazepines, and acridones.[10][11] The presence of the acetyl group in this compound offers an additional site for cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Medicinal Chemistry Applications

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][12][13][14][15][16][17] The structural features of this compound make it an attractive starting point for the design and synthesis of new therapeutic agents. For instance, the core structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The acetyl group could be modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and analytical characterization. While there is a need for more comprehensive experimental data for this specific isomer, the information presented here serves as a robust foundation for researchers and drug development professionals seeking to utilize this compound in their scientific endeavors. The exploration of its reactivity and its application as a building block for novel bioactive molecules remains a promising area for future research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-acetylbenzoic Acid (CAS 53589-27-8)

Introduction

2-Amino-5-acetylbenzoic acid, with the CAS number 53589-27-8, is a substituted anthranilic acid derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its molecular architecture, featuring an aromatic ring functionalized with amino, acetyl, and carboxylic acid groups, offers multiple reactive sites for the construction of more complex molecules. This trifunctional nature makes it a valuable intermediate in the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and other specialty chemicals. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed to support researchers in leveraging this compound's synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-acetylbenzoic acid is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 53589-27-8[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol
IUPAC Name 2-Amino-5-acetylbenzoic acid
Appearance Expected to be a solid, likely crystalline, ranging from off-white to yellow or light brown.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.
Melting Point Not readily available in public literature, but expected to be relatively high due to hydrogen bonding capabilities.

Synthesis and Purification

While specific literature detailing the synthesis of 2-Amino-5-acetylbenzoic acid is not abundant, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts acylation. The following protocol outlines a robust method starting from 2-aminobenzoic acid (anthranilic acid).

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct approach involves the acetylation of 2-aminobenzoic acid. However, the amino group is an activating group that can interfere with the reaction and may be acylated itself. Therefore, protection of the amino group is a critical first step.

G cluster_0 Synthesis Workflow Start 2-Aminobenzoic Acid Step1 Protection of Amino Group Start->Step1 Acetic Anhydride Intermediate1 N-Acetyl-2-aminobenzoic Acid Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Acetyl Chloride, AlCl₃ Intermediate2 N-Acetyl-5-acetyl-2-aminobenzoic Acid Step2->Intermediate2 Step3 Deprotection (Hydrolysis) Intermediate2->Step3 Acid or Base Product 2-Amino-5-acetylbenzoic Acid Step3->Product Purification Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Proposed synthesis workflow for 2-Amino-5-acetylbenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated N-acetyl-2-aminobenzoic acid by vacuum filtration, wash with cold water, and dry.

Causality: The acetylation of the amino group to an amide reduces its activating effect and prevents it from reacting with the Lewis acid in the subsequent step. This directs the acylation to the aromatic ring.

Step 2: Friedel-Crafts Acylation

  • Suspend the dried N-acetyl-2-aminobenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene in a flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) in portions, keeping the temperature below 10 °C.

  • Once the addition is complete, add acetyl chloride (1.2 equivalents) dropwise via the addition funnel, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

Causality: The AlCl₃ acts as a Lewis acid catalyst, activating the acetyl chloride to form an acylium ion, which then attacks the electron-rich aromatic ring at the para position to the deactivating (but ortho, para-directing) amide group.

Step 3: Deprotection (Hydrolysis)

  • Carefully quench the reaction mixture by pouring it onto crushed ice containing concentrated hydrochloric acid.

  • The product, N-acetyl-5-acetyl-2-aminobenzoic acid, may precipitate and can be collected by filtration.

  • To deprotect the amino group, reflux the intermediate in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the hydrolysis by TLC.

  • After completion, cool the solution and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to the isoelectric point to precipitate the final product, 2-Amino-5-acetylbenzoic acid.

Causality: The amide bond is cleaved under acidic or basic conditions, regenerating the free amino group to yield the desired product.

Purification

The crude 2-Amino-5-acetylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the product and impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-5-acetylbenzoic acid.

G cluster_0 Analytical Workflow Sample Synthesized Product Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography NMR ¹H and ¹³C NMR Spectroscopy->NMR IR FTIR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS HPLC Purity Assessment Chromatography->HPLC TLC Reaction Monitoring/ Qualitative Analysis Chromatography->TLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Determination HPLC->Purity

Caption: A typical workflow for the analytical characterization of the title compound.

Spectroscopic Data (Predicted)
  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • δ ~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the acetyl group.

    • δ ~7.6-7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amino group and meta to the acetyl group.

    • δ ~6.8-7.0 ppm (doublet, 1H): Aromatic proton meta to the acetyl group.

    • δ ~5.5-6.5 ppm (broad singlet, 2H): Amino protons (-NH₂).

    • δ ~2.4-2.6 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • δ ~195-200 ppm: Acetyl carbonyl carbon.

    • δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

    • δ ~150-155 ppm: Aromatic carbon attached to the amino group.

    • δ ~130-140 ppm: Aromatic carbons.

    • δ ~110-125 ppm: Aromatic carbons.

    • δ ~25-30 ppm: Acetyl methyl carbon.

  • FTIR (KBr pellet, cm⁻¹):

    • 3400-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

    • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1650-1670 cm⁻¹: C=O stretching of the acetyl ketone.

    • ~1600-1450 cm⁻¹: Aromatic C=C stretching.

    • ~1360 cm⁻¹: C-N stretching.

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 179.

    • Key Fragments: Loss of -OH (m/z = 162), loss of -COOH (m/z = 134), loss of -CH₃CO (m/z = 136).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A good starting point would be a 40:60 mixture of acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 320 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The polarity can be adjusted based on the retention factor (Rf). A 7:3 ethyl acetate:hexanes mixture is a reasonable starting point.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent like ninhydrin (for the amino group) or potassium permanganate.[2]

Applications in Research and Drug Development

2-Amino-5-acetylbenzoic acid is a valuable intermediate due to its three distinct functional groups, which can be selectively manipulated.

G cluster_0 Drug Discovery Potential Start 2-Amino-5-acetylbenzoic Acid Amino Amino Group (Nucleophilic) Start->Amino Carboxyl Carboxylic Acid (Electrophilic/Nucleophilic) Start->Carboxyl Acetyl Acetyl Group (Electrophilic) Start->Acetyl Heterocycle Heterocycle Synthesis Amino->Heterocycle Amide Amide/Ester Formation Carboxyl->Amide Condensation Condensation Reactions Acetyl->Condensation Leads Lead Compounds Heterocycle->Leads Amide->Leads Condensation->Leads

Caption: Potential synthetic pathways from the title compound in drug discovery.

  • Synthesis of Heterocycles: The amino and carboxylic acid groups can be used to construct fused heterocyclic systems, such as quinazolinones, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.

  • Scaffold for Combinatorial Chemistry: The molecule can serve as a scaffold for creating libraries of compounds for high-throughput screening. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the acetyl group can undergo various condensation reactions.

  • Precursor for Bioactive Molecules: Derivatives of aminobenzoic acids are known to exhibit antimicrobial and anti-inflammatory activities.[3] The presence of the acetyl group could modulate these activities or introduce new pharmacological properties. For instance, some benzoic acid derivatives are investigated for their potential as anticancer agents.[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-5-acetylbenzoic acid is not widely available, safety precautions can be inferred from related compounds like 2-acetylbenzoic acid and other substituted aminobenzoic acids.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5] Minimize dust generation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Rinse mouth and seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Amino-5-acetylbenzoic acid is a promising chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. Its versatile structure allows for the creation of a diverse range of derivatives and complex molecules. This guide provides a foundational framework for its synthesis, characterization, and safe handling, intended to empower researchers to explore its full potential in their scientific endeavors.

References

Spectroscopic data of 5-Acetyl-2-aminobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetyl-2-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict, interpret, and validate its spectral features. This approach is designed to empower researchers to confidently identify and characterize this molecule in a laboratory setting.

The structural integrity of a compound is the bedrock of its function and safety in any application, particularly in drug development. The methodologies and interpretations that follow are grounded in fundamental principles and validated through extensive reference to established spectral data, ensuring a trustworthy and authoritative resource for the discerning scientist.

Molecular Structure and Properties

This compound is a derivative of anthranilic acid, featuring an acetyl group at the 5-position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic output.

  • Molecular Formula: C₉H₉NO₃[1]

  • Molecular Weight: 179.17 g/mol [1]

  • Exact Mass: 179.05824 Da[1]

  • CAS Number: 53589-27-8[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Validation prep Dissolve/Prepare Sample (e.g., in DMSO-d6 or KBr) nmr NMR Spectrometer (¹H, ¹³C) prep->nmr Analyze ir FTIR Spectrometer prep->ir Analyze ms Mass Spectrometer (ESI-QTOF) prep->ms Analyze process Process Spectra (Fourier Transform, Baseline Correction) nmr->process Raw Data ir->process Raw Data ms->process Raw Data interpret Interpret Data (Assign Peaks, Correlate Structures) process->interpret Processed Spectra report Confirm Structure & Purity interpret->report Structural Hypothesis

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Acetyl-2-aminobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Acetyl-2-aminobenzoic acid, focusing on its solubility and stability. In the landscape of pharmaceutical development, a thorough understanding of a molecule's behavior in various solvents and under different stress conditions is paramount for formulation development, analytical method validation, and ensuring drug product efficacy and safety. This document is structured to provide not only theoretical insights but also actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of anthranilic acid, presents a chemical structure with functional groups that suggest its potential as a versatile building block in medicinal chemistry. The presence of a carboxylic acid, an amino group, and a ketone moiety imparts a unique combination of polarity and reactivity, making its solubility and stability profiles complex and essential to characterize for any pharmaceutical application.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its bioavailability. For this compound, its amphoteric nature, due to the presence of both an acidic carboxylic group and a basic amino group, suggests that its aqueous solubility will be highly pH-dependent.

Predicted Solubility Characteristics

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural analogues, such as p-aminobenzoic acid (PABA). PABA exhibits poor water solubility, which can be significantly influenced by pH[1]. It is anticipated that this compound will demonstrate low solubility in neutral aqueous media and increased solubility at pH values above its pKa (due to the deprotonation of the carboxylic acid) and below its pKa (due to the protonation of the amino group).

In organic solvents, solubility is expected to vary based on the solvent's polarity and hydrogen bonding capacity. Polar protic solvents like methanol and ethanol are likely to be effective, while non-polar solvents such as hexane are expected to be poor solvents.

Experimental Determination of Solubility

To rigorously characterize the solubility of this compound, both kinetic and thermodynamic solubility studies are recommended.

Table 1: Recommended Solvents for Solubility Determination

Solvent ClassRecommended SolventsRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4, and 9.0To establish a comprehensive pH-solubility profile relevant to physiological and formulation conditions.
Polar Protic Methanol, Ethanol, IsopropanolTo assess solubility in common pharmaceutical co-solvents and recrystallization solvents.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate solubility in solvents used for analytical method development and stock solution preparation.
Non-Polar Hexane, TolueneTo determine the lower limits of solubility and understand the molecule's lipophilicity.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound[2][3][4].

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (as per Table 1)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial.

  • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the vials to pellet any remaining undissolved solid.

  • Carefully withdraw an aliquot of the supernatant. For aqueous samples, measure the pH of the saturated solution.

  • Filter the supernatant through a 0.45 µm filter to remove any fine particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods[5][6][7][8][9].

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, while there are no ester or amide bonds prone to cleavage, forced conditions could potentially lead to other reactions.

  • Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other colored degradation products. The aromatic ring itself can also undergo oxidation.

  • Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially through free radical mechanisms, leading to dimerization or fragmentation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a likely degradation pathway, a common route for aminobenzoic acids[10].

Diagram: Predicted Degradation Pathways of this compound

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress (Heat) A->E F Hydrolytic Degradants B->F G Oxidative Products (e.g., Nitroso/Nitro derivatives) C->G H Photodegradation Products (e.g., Dimers, Fragments) D->H I Decarboxylation Product E->I

Caption: Predicted degradation pathways under various stress conditions.

Experimental Protocol: Forced Degradation Studies (as per ICH Q1A(R2))

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of this compound[5][6][7][8][9].

Objective: To investigate the stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep a separate sample with 1 M HCl. Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep a separate sample with 30% H2O2. Store the solutions at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a defined period. Also, subject a solution of the drug substance to the same thermal stress.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the appropriate solvent.

  • Analysis: Analyze all stressed and control samples at appropriate time points using a suitable analytical method (e.g., HPLC). The goal is to achieve 5-20% degradation of the parent compound[5].

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[11].

Considerations for Method Development

Given the polar nature of this compound and the potential for both more polar and less polar degradation products, a reversed-phase HPLC method is a suitable starting point.

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting ConditionsRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately polar to non-polar compounds. The dimensions are suitable for routine analysis.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolA simple acidic mobile phase will ensure the carboxylic acid is protonated, leading to better retention and peak shape. Acetonitrile and methanol offer different selectivities.
Gradient Elution Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes.A gradient is necessary to elute both polar degradation products (which will elute early) and the parent compound, as well as any less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at the λmax of this compound (to be determined experimentally) and at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the λmax. A photodiode array (PDA) detector is highly recommended.A PDA detector allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity.

Diagram: Workflow for Stability-Indicating HPLC Method Development and Validation

G A Initial Method Development (Column, Mobile Phase, Gradient) B Forced Degradation Studies (Generate Degradation Products) C Inject Stressed Samples (Assess Peak Separation) A->C B->C D Method Optimization (Adjust Gradient, pH, etc. for Resolution) C->D Resolution < 1.5? E Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) C->E Resolution ≥ 1.5 D->C Re-inject F Validated Stability-Indicating Method E->F

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Method Validation as per ICH Q2(R1)

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[1][12][13][14]. The validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing that the peaks for the parent drug and its degradation products are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the drug substance and its impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While direct experimental data is limited, the provided protocols, based on established scientific principles and regulatory guidelines, empower researchers to generate the necessary data for robust formulation development and regulatory submissions. The key to successfully advancing a molecule like this compound lies in a thorough and systematic characterization of its fundamental physicochemical properties. The experimental workflows and insights presented herein serve as a critical starting point for any scientist or drug development professional working with this promising compound.

References

A Comprehensive Technical Guide to the Synthesis of 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Acetyl-2-aminobenzoic Acid

This compound, a derivative of anthranilic acid, is a valuable building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its strategic placement of an acetyl group and the inherent reactivity of the amino and carboxylic acid functionalities make it a versatile precursor in medicinal chemistry and materials science. This guide provides an in-depth, scientifically-grounded exploration of a robust and reliable synthetic route to this compound, starting from the readily available 2-aminobenzoic acid.

Strategic Approach: Overcoming Synthetic Challenges

A direct Friedel-Crafts acylation of 2-aminobenzoic acid to introduce the acetyl group at the 5-position is fraught with challenges. The primary obstacle is the presence of the amino (-NH₂) group, a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. This interaction deactivates the catalyst, rendering it ineffective for the desired electrophilic aromatic substitution.

To circumvent this, a three-step synthetic strategy is employed, which involves:

  • Protection of the amino group via N-acetylation.

  • Friedel-Crafts acylation of the protected intermediate.

  • Deprotection to unveil the final product.

This approach ensures the successful acylation of the aromatic ring by temporarily masking the interfering amino group.

Experimental Workflow: A Three-Step Synthesis

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Acetylation (Protection) cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis (Deprotection) 2-Aminobenzoic_acid 2-Aminobenzoic Acid N-Acetylanthranilic_acid N-Acetylanthranilic Acid 2-Aminobenzoic_acid->N-Acetylanthranilic_acid Protection Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-Acetylanthranilic_acid Intermediate 2-(Acetylamino)-5-acetylbenzoic Acid N-Acetylanthranilic_acid->Intermediate Acylation Acetyl_Chloride_AlCl3 Acetyl Chloride / AlCl₃ Acetyl_Chloride_AlCl3->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Acid_Hydrolysis Acid Hydrolysis (e.g., aq. HCl) Acid_Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Acetylation of 2-Aminobenzoic Acid (Protection)

The initial step involves the protection of the nucleophilic amino group of 2-aminobenzoic acid as an acetamide. This is a crucial step to prevent the aforementioned deactivation of the Friedel-Crafts catalyst in the subsequent step. The acetyl group is an effective protecting group as it is relatively stable under the conditions of Friedel-Crafts acylation and can be readily removed later.

Reaction Mechanism

The N-acetylation of 2-aminobenzoic acid with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields N-acetylanthranilic acid and acetic acid as a byproduct.

Experimental Protocol
  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 13.7 g (0.1 mol) of 2-aminobenzoic acid and 30 mL (0.32 mol) of acetic anhydride.[1]

  • Gently heat the mixture to reflux using a heating mantle for approximately 30 minutes. The solid should dissolve during this time.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously add 100 mL of cold water to the flask to hydrolyze the excess acetic anhydride. This process is exothermic.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles
2-Aminobenzoic Acid137.1413.70.1
Acetic Anhydride102.0932.60.32
N-Acetylanthranilic Acid179.17--
Expected Yield >90%

Part 2: Friedel-Crafts Acylation of N-Acetylanthranilic Acid

With the amino group protected, the aromatic ring is now activated for electrophilic substitution. The acetylamino group (-NHCOCH₃) is an ortho-, para-directing and activating group. The carboxylic acid group (-COOH) is a meta-directing and deactivating group. The incoming electrophile, the acylium ion, will be directed to the positions activated by the acetylamino group. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the acylation will predominantly occur at the para position (position 5).

Reaction Mechanism

The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride. The π-electrons of the aromatic ring of N-acetylanthranilic acid then attack the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the acylated product.

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_Ion N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) N_Acetylanthranilic_Acid->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Acylated_Product 2-(Acetylamino)-5-acetylbenzoic Acid Product_Complex->Final_Acylated_Product Hydrolysis Aqueous_Workup Aqueous Workup (e.g., H₂O, HCl) Aqueous_Workup->Final_Acylated_Product

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol
  • In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend 17.9 g (0.1 mol) of N-acetylanthranilic acid in 150 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully and portion-wise, add 40.0 g (0.3 mol) of anhydrous aluminum chloride to the stirred suspension.

  • Through the dropping funnel, add 11.8 mL (0.15 mol) of acetyl chloride dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles
N-Acetylanthranilic Acid179.1717.90.1
Aluminum Chloride133.3440.00.3
Acetyl Chloride78.5011.8 (as volume)0.15
2-(Acetylamino)-5-acetylbenzoic Acid221.20--
Expected Yield 60-70%

Part 3: Hydrolysis of the N-Acetyl Group (Deprotection)

The final step is the removal of the N-acetyl protecting group to yield the desired this compound. This is typically achieved by acid-catalyzed hydrolysis. Care must be taken to use conditions that are effective for amide hydrolysis without promoting side reactions.

Reaction Mechanism

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid lead to the formation of the primary amine.

Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve the crude 2-(acetylamino)-5-acetylbenzoic acid from the previous step in a mixture of 100 mL of ethanol and 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Data Summary
Reactant/ProductMolar Mass ( g/mol )
2-(Acetylamino)-5-acetylbenzoic Acid221.20
This compound179.17
Expected Yield >85%

Conclusion

The three-step synthesis outlined in this guide, commencing with the protection of the amino group of 2-aminobenzoic acid, followed by a regioselective Friedel-Crafts acylation, and concluding with deprotection, presents a reliable and efficient pathway to this compound. Each stage of the process is supported by well-established chemical principles, ensuring a high degree of success for researchers in the fields of organic synthesis and drug development. The careful control of reaction conditions and adherence to the described protocols are paramount for achieving high yields and purity of this valuable synthetic intermediate.

References

The Strategic Utility of 5-Acetyl-2-aminobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Complex Molecule Construction

In the intricate world of organic synthesis, the selection of a starting material is a decision that dictates the entire synthetic route's efficiency, elegance, and ultimate success. Among the myriad of available building blocks, 5-Acetyl-2-aminobenzoic acid, a substituted anthranilic acid, has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature, possessing a nucleophilic amine, a carboxylic acid ripe for activation, and a reactive acetyl group, provides a rich tapestry of chemical handles for the construction of diverse and complex molecular architectures. This guide serves as an in-depth exploration of this compound, not merely as a reagent, but as a strategic tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore its reactivity with mechanistic insight, and provide field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic cores.

Foundational Characteristics of a Versatile Building Block

This compound, also known as 2-Amino-5-acetylbenzoic acid, is a crystalline solid whose utility is underpinned by its distinct physicochemical properties. A comprehensive understanding of these characteristics is paramount for its effective deployment in a synthetic campaign.

PropertyValueSource
Molecular Formula C₉H₉NO₃--INVALID-LINK--[1]
Molecular Weight 179.17 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 53589-27-8--INVALID-LINK--[1]
Appearance Solid[Generic Material Safety Data Sheets]
Melting Point Not explicitly available, but related compounds suggest a relatively high melting point.
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents.[General knowledge of benzoic acid derivatives]

Spectroscopic Signature:

A crucial aspect of utilizing any building block is the ability to unequivocally identify it and its downstream products. The following are the expected characteristic spectroscopic features of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the carboxylic acid and the acetyl group, as well as for the aromatic carbons.[2]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of both the carboxylic acid and the acetyl group.[3][4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The Synthetic Versatility of this compound: A Gateway to Privileged Scaffolds

The true power of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems, many of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5][6] This section will explore the synthesis of two such important classes: Quinazolinones and Benzoxazinones.

The Synthesis of 6-Acetyl-Substituted Quinazolinones: A Core Moiety in Drug Discovery

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[7] The presence of the acetyl group at the 6-position of the quinazolinone ring, derived from this compound, offers a valuable handle for further functionalization to modulate biological activity.

Logical Workflow for Quinazolinone Synthesis:

Caption: Niementowski reaction for the synthesis of 6-Acetylquinazolin-4(3H)-one.

Causality Behind Experimental Choices: The Niementowski reaction is a classic and reliable method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and formamide.[8] Formamide serves as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling solvent. The elevated temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps.

Self-Validating Protocol: Synthesis of 6-Acetylquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of quinazolinones from substituted anthranilic acids.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (e.g., 4-5 eq).

  • Heating: Heat the reaction mixture to 130-140°C in an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: Upon completion of the reaction (typically after 3-4 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The solid product, 6-Acetylquinazolin-4(3H)-one, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure product.

The Formation of 6-Acetyl-Substituted Benzoxazinones: Versatile Intermediates in Heterocyclic Chemistry

Benzoxazinones are another important class of heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including quinazolinones.[10][11] The reaction of this compound with acetic anhydride provides a straightforward route to the corresponding 6-acetyl-2-methyl-4H-3,1-benzoxazin-4-one.

Logical Workflow for Benzoxazinone Synthesis:

Caption: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices: Acetic anhydride serves a dual purpose in this reaction. It first acetylates the amino group of this compound, and then acts as a dehydrating agent to facilitate the cyclization of the resulting N-acetyl derivative to form the benzoxazinone ring.[12] Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for both steps.

Self-Validating Protocol: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is based on general procedures for the synthesis of benzoxazinones from anthranilic acids.[9][12]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in an excess of acetic anhydride (e.g., 5-10 eq).

  • Heating: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

  • Reaction Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Isolation: Slowly pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product. The excess acetic anhydride will be hydrolyzed to acetic acid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one can be further purified by recrystallization from a suitable solvent like ethanol.

Authoritative Grounding & Applications in Drug Development

The significance of this compound as a building block is underscored by its role in the synthesis of compounds with demonstrated therapeutic potential. While direct examples of marketed drugs derived from this specific starting material are not readily found in the public domain, the broader class of substituted anthranilic acids are precursors to numerous pharmaceuticals.[7] For instance, derivatives of quinazolinones, which can be synthesized from this compound, have been extensively investigated as anticonvulsant and anti-inflammatory agents.[7] The acetyl group at the 6-position provides a strategic point for modification to optimize the pharmacological profile of these compounds.

Conclusion: A Call for Further Exploration

This compound represents a potent and underutilized building block in the arsenal of the modern synthetic chemist. Its trifunctional nature provides a versatile platform for the efficient construction of a wide array of complex molecules, particularly medicinally relevant heterocycles. The protocols outlined in this guide provide a solid foundation for the synthesis of key intermediates like 6-acetyl-substituted quinazolinones and benzoxazinones. It is our hope that this technical guide will inspire further research into the applications of this versatile molecule, leading to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

Methodological & Application

Application and Protocol for the Purity Determination of 5-Acetyl-2-aminobenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetyl-2-aminobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this starting material is critical as it directly impacts the quality, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method for determining its purity is paramount for researchers, scientists, and drug development professionals. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

The developed method is designed to separate this compound from its potential process-related impurities and degradation products, ensuring a high degree of specificity and accuracy. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₉H₉NO₃--INVALID-LINK--[1]
Molecular Weight179.17 g/mol --INVALID-LINK--[1]
XLogP30.6--INVALID-LINK--[1]
UV-Vis AbsorptionThe presence of the aromatic ring and chromophoric groups (acetyl and amino) suggests strong UV absorbance. Based on structurally similar compounds like p-aminobenzoic acid, which has absorption maxima around 260-290 nm, a suitable detection wavelength can be determined.[2][3][4][5]-
SolubilityBased on its structure with both polar (carboxylic acid, amino) and non-polar (benzene ring, acetyl) groups, it is expected to have moderate solubility in polar organic solvents like methanol and acetonitrile, and limited solubility in water. The solubility of related benzoic acids is generally higher in methanol and ethanol than in acetonitrile and water.[6][7][8]-

HPLC Method Development and Rationale

The selection of the HPLC method parameters is based on the chemical nature of this compound and the principles of reversed-phase chromatography.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound through hydrophobic interactions.[9]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on the reversed-phase column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength for a wide range of compounds.[10]
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% BA gradient elution is employed to ensure the elution of the main analyte with a good peak shape and to separate it from potential impurities with different polarities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 275 nm (To be confirmed by UV scan)This wavelength is chosen based on the expected UV absorbance of the aromatic system conjugated with the acetyl and amino groups. An initial UV scan of the analyte solution is recommended to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile:Water (50:50, v/v)This mixture is chosen to ensure good solubility of the analyte and compatibility with the mobile phase.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

Sample Solution (100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample.

  • Follow steps 2-4 of the standard solution preparation.

HPLC System Setup and Operation
  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and system suitability parameters.

  • Inject the sample solution to determine the purity of this compound.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11][12][13][14]

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample. The sample is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity of the main peak is confirmed using a photodiode array (PDA) detector.

Potential Impurities

Based on the likely synthesis route involving the hydrolysis of 5-acetyl-2-aminobenzonitrile, potential impurities could include:

  • Starting Material: 5-acetyl-2-aminobenzonitrile[14]

  • Hydrolysis Intermediate: 5-acetyl-2-aminobenzamide

  • De-acetylated Product: 2-aminobenzoic acid (anthranilic acid)[15]

  • Related Synthesis By-products: Isomers and other related aromatic amines.[16][17]

The HPLC method should be capable of separating these potential impurities from the main analyte peak.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 replicate injections)
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (%RSD) Repeatability (intra-day): ≤ 2.0%; Intermediate precision (inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).

Data Presentation

System Suitability Results (Example)
ParameterResultAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates5500> 2000
%RSD of Peak Areas (n=6)0.8%< 2.0%
Linearity Data (Example)
Concentration (µg/mL)Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9995

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve volumetrize Make up to Volume dissolve->volumetrize equilibrate Equilibrate Column volumetrize->equilibrate inject Inject Blank, Standard, Sample equilibrate->inject run Run Gradient Method inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Overall workflow for the HPLC analysis of this compound.

Validation_Logic Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Method Precision->Method Precision->Accuracy LOD_LOQ LOD & LOQ Precision->LOD_LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method Forced_Degradation Forced Degradation Forced_Degradation->Specificity

Caption: Logical relationship between HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the purity determination of this compound using a stability-indicating RP-HPLC method. The detailed explanation of the method development rationale, step-by-step experimental procedures, and a thorough validation plan based on ICH guidelines make this a valuable resource for quality control laboratories and researchers in the pharmaceutical industry. Adherence to this protocol will ensure the generation of accurate, reliable, and reproducible data for the quality assessment of this compound.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Determination of 5-Acetyl-2-aminobenzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Acetyl-2-aminobenzoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay for pharmacokinetic, toxicokinetic, or metabolism studies. The methodology encompasses sample preparation via protein precipitation, optimized chromatographic separation using reversed-phase HPLC, and quantification by electrospray ionization tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. All procedural steps are explained with a focus on the scientific rationale to ensure technical accuracy and reproducibility. The validation framework is aligned with current regulatory expectations from the FDA and EMA.[1][2][3][4][5][6][7][8]

Introduction: The Rationale for Quantification

This compound is an aromatic carboxylic acid and a key metabolite or intermediate in various biochemical and pharmaceutical pathways. Accurate quantification in biological matrices like human plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates and for understanding metabolic profiles. The inherent complexity and low analyte concentrations in plasma necessitate a highly selective and sensitive analytical technique. LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is the gold standard for such applications due to its superior specificity and quantitative performance.[9][10] This application note details the systematic development of such a method, from initial analyte characterization to full bioanalytical validation.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of method development.[11]

PropertyValueSource
Molecular Formula C₉H₉NO₃PubChem CID: 23330086[12]
Molecular Weight 179.17 g/mol PubChem CID: 23330086[12]
XLogP3 0.6PubChem CID: 23330086[12]
pKa (Predicted) ~1.99 (most acidic)ChemBK[13]

The compound's polarity (indicated by a low XLogP3) and acidic nature (due to the carboxylic acid group) are key considerations for selecting appropriate sample preparation, chromatography, and ionization techniques.[14][15]

Method Development Strategy

The development of a robust bioanalytical method is a systematic process. The workflow is designed to optimize each stage—from sample extraction to data acquisition—to achieve the desired sensitivity, accuracy, and precision.

MethodDevelopmentWorkflow A Analyte & IS Characterization B Mass Spectrometry Optimization (Tune & Compound Optimization) A->B Determine m/z E Method Integration & Optimization B->E Define MRM Transitions C Sample Preparation Development (PPT, LLE, or SPE) C->E Optimize Recovery & Matrix Effects D Chromatography Development (Column & Mobile Phase) D->E Achieve Separation & Peak Shape F Method Validation (per FDA/EMA Guidelines) E->F Finalized Protocol

Caption: Logical workflow for LC-MS/MS method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d₃). If unavailable, a structurally similar compound with comparable extraction and ionization behavior must be selected and thoroughly validated.

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Mass Spectrometry Optimization

The objective is to find the optimal ionization and fragmentation parameters for the analyte and internal standard to ensure maximum sensitivity in MRM mode.[10]

Protocol:

  • Direct Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Ionization Mode Screening: Infuse the solution directly into the mass spectrometer and acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. Given the carboxylic acid moiety, ESI negative mode is expected to be more efficient, detecting the deprotonated molecule [M-H]⁻ at m/z 178.17.

  • Precursor Ion Selection: Confirm the mass of the most abundant and stable precursor ion.

  • Product Ion Scan: Select the precursor ion ([M-H]⁻) in the first quadrupole (Q1) and perform a product ion scan in the third quadrupole (Q3) by inducing fragmentation in the collision cell (Q2).

  • MRM Transition Selection: Identify the most intense and stable product ions. Select at least two transitions for quantification (quantifier) and confirmation (qualifier) to enhance specificity.[9][16]

  • Parameter Optimization: Optimize collision energy (CE) and other source-dependent parameters (e.g., capillary voltage, source temperature) for each MRM transition to maximize signal intensity.

  • Repeat steps 1-6 for the selected Internal Standard.

Expected MS Parameters (Example):

ParameterAnalyte (this compound)Internal Standard (Example: IS-d₃)
Ionization Mode ESI NegativeESI Negative
Precursor Ion (Q1) m/z 178.2m/z 181.2
Product Ion (Q3) Quantifier: m/z 134.1, Qualifier: m/z 90.1Quantifier: m/z 137.1
Collision Energy (CE) Optimize experimentally (~15-25 eV)Optimize experimentally (~15-25 eV)
Sample Preparation: Protein Precipitation (PPT)

For high-throughput analysis, protein precipitation is a fast, simple, and cost-effective method for removing the majority of proteinaceous interferences from plasma samples.[17][18][19]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for blank, standards, QCs, and unknown samples.

  • To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma is a robust starting point).[20][21]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

SamplePrepWorkflow Plasma 100 µL Plasma IS Add 10 µL IS Plasma->IS Precip Add 300 µL Cold Acetonitrile IS->Precip Vortex Vortex 30 sec Precip->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant for Analysis Centrifuge->Supernatant

Caption: Protein precipitation workflow for plasma samples.

Rationale for Alternative Methods:

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but is more labor-intensive and uses larger volumes of organic solvents.[22][23][24]

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts and the ability to concentrate the analyte but requires significant method development and is more costly.[25][26][27] For this application, PPT provides a good balance of efficiency, speed, and cost.

Liquid Chromatography

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components, with a short run time. Reversed-phase chromatography is the method of choice for retaining and separating moderately polar compounds like this compound.[28][29][30]

Protocol:

  • Column Selection: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable starting point, offering a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the non-polar stationary phase.[15][31]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is used to ensure efficient elution of the analyte while cleaning the column of more hydrophobic components.

  • Injection and Analysis: Inject 5 µL of the prepared sample supernatant onto the LC-MS/MS system.

Example HPLC Parameters:

ParameterSetting
Column C18, 50 x 2.1 mm, 2.6 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Method Validation

The developed method must be validated to demonstrate that it is suitable for its intended purpose.[3] The validation should be performed according to the guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][7][8]

Key Validation Parameters:

ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response over the intended analytical range.At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.Replicate analysis of QC samples (n≥5) at ≥3 levels. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the ion suppression or enhancement caused by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples.

Conclusion

This application note presents a detailed protocol for developing a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described workflow, from mass spectrometer tuning and sample preparation to chromatographic separation, provides a solid foundation for establishing a high-performance bioanalytical assay. Adherence to the outlined validation principles will ensure that the method generates high-quality, reproducible data suitable for regulatory submission in drug development programs.

References

The Strategic Utility of 5-Acetyl-2-aminobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Acetyl-2-aminobenzoic Acid as a Versatile Building Block

This compound, a derivative of anthranilic acid, is a highly valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing a carboxylic acid, an aromatic amine, and a reactive acetyl group, offers a rich platform for the construction of complex molecular architectures. The presence of the acetyl moiety at the 5-position not only influences the electronic properties of the benzene ring, thereby modulating the reactivity of the amino and carboxyl groups, but also serves as a key handle for further derivatization. This allows for the introduction of diverse functionalities, which is of paramount importance in the field of medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three major classes of heterocyclic compounds from this compound: quinazolinones, benzodiazepines, and acridones. These scaffolds are prevalent in numerous clinically used drugs and are the subject of intense research in drug discovery due to their broad spectrum of pharmacological activities.

I. Synthesis of 6-Acetyl-4(3H)-quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a prominent class of fused heterocyclic compounds with a diverse range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 6-acetyl-4(3H)-quinazolinone scaffold, synthesized from this compound, is of particular interest as the acetyl group can be a key pharmacophoric element or a site for further chemical modification.

Mechanistic Rationale: The Niementowski Reaction and Beyond

A classic and straightforward method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[1][2] In the case of this compound, the reaction with formamide proceeds through the initial formation of an N-formyl intermediate, followed by cyclization and dehydration to yield 6-acetyl-4(3H)-quinazolinone. The acetyl group, being an electron-withdrawing substituent, can influence the rate of cyclization.

Alternatively, a more versatile approach involves a two-step process via a benzoxazinone intermediate.[3][4] this compound is first treated with an acylating agent, such as acetic anhydride, to form the corresponding 6-acetyl-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine or ammonia to yield the desired 3-substituted or unsubstituted 6-acetyl-4(3H)-quinazolinone. This method allows for the introduction of a wide variety of substituents at the 3-position, which is crucial for modulating biological activity.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to quinazolinone synthesis.[5] A one-pot reaction of this compound, an aldehyde, and an amine can directly lead to the formation of 2,3-disubstituted 6-acetyl-4(3H)-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6-Acetyl-4(3H)-quinazolinone via Niementowski Reaction

This protocol describes the synthesis of the parent 6-acetyl-4(3H)-quinazolinone ring system.

  • Materials: this compound, Formamide, Heating mantle with a stirrer, Round-bottom flask, Condenser.

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.79 g) and formamide (50 mmol, 2.0 mL).

    • Fit the flask with a reflux condenser and heat the mixture at 150-160 °C with constant stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

    • After completion, cool the reaction mixture to room temperature, which should result in the formation of a solid precipitate.

    • Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove excess formamide, and dry the solid.

    • Recrystallize the crude product from ethanol to obtain pure 6-acetyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted Synthesis of 6-Acetyl-2-methyl-3-phenyl-4(3H)-quinazolinone

This protocol details a rapid, two-step, one-pot synthesis of a 2,3-disubstituted 6-acetyl-4(3H)-quinazolinone under microwave irradiation.[6]

  • Materials: this compound, Acetic anhydride, Aniline, Microwave reactor, Microwave-safe reaction vessel.

  • Procedure:

    • In a microwave-safe reaction vessel, add this compound (1 mmol, 0.179 g) and acetic anhydride (3 mmol, 0.28 mL).

    • Seal the vessel and irradiate in a microwave reactor at 120 °C for 5 minutes to form the benzoxazinone intermediate.

    • Cool the vessel to room temperature and carefully add aniline (1.2 mmol, 0.11 mL).

    • Reseal the vessel and irradiate at 150 °C for 10 minutes.

    • After cooling, add 10 mL of cold water to the reaction mixture.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane as the eluent.

Data Presentation: Comparative Yields and Reaction Conditions
HeterocycleSynthetic MethodReagentsConditionsYield (%)
6-Acetyl-4(3H)-quinazolinoneNiementowski ReactionFormamide150-160 °C, 4-6 h~75
6-Acetyl-2-methyl-3-phenyl-4(3H)-quinazolinoneMicrowave-AssistedAcetic anhydride, Aniline120 °C, 5 min then 150 °C, 10 min~85

Workflow Diagram

Quinazolinone_Synthesis A This compound B Niementowski Reaction (Formamide, 150-160°C) A->B D Two-Step Synthesis (1. Acetic Anhydride, MW 2. Aniline, MW) A->D C 6-Acetyl-4(3H)-quinazolinone B->C E 6-Acetyl-2-methyl-3-phenyl-4(3H)-quinazolinone D->E

Caption: Synthetic routes to 6-acetyl-4(3H)-quinazolinones.

II. Synthesis of 7-Acetyl-1,4-benzodiazepines: Scaffolds with CNS Activity

Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties.[7][8][9] The synthesis of 7-acetyl-1,4-benzodiazepines from this compound provides access to novel derivatives with potentially modulated central nervous system (CNS) activities.

Mechanistic Rationale: Building the Seven-Membered Ring

The synthesis of the 1,4-benzodiazepine core from anthranilic acid derivatives typically requires the construction of the seven-membered diazepine ring. A common strategy involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative.[10] Therefore, a plausible synthetic route starting from this compound would first involve its conversion to a 2-amino-5-acetylbenzophenone. This can be achieved through a Friedel-Crafts acylation of an N-protected 4-acetylaniline, followed by deprotection, or other established methods. The resulting benzophenone can then be reacted with a glycine ester or another suitable building block, followed by cyclization to form the benzodiazepine ring.

A more direct approach could involve a multicomponent reaction. For instance, the Ugi four-component reaction (Ugi-4CR) can be employed to assemble the benzodiazepine scaffold from an anthranilic acid derivative, an aldehyde, an isocyanide, and a second amine component, followed by a post-condensation cyclization.[10]

Proposed Synthetic Protocol

Protocol 3: Multi-step Synthesis of 7-Acetyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a potential multi-step synthesis, as direct one-pot syntheses from this compound are not well-documented.

  • Step 1: Synthesis of 2-Amino-5-acetylbenzophenone

    • Protect the amino group of 4-aminoacetophenone.

    • Perform a Friedel-Crafts acylation with benzoyl chloride.

    • Deprotect the amino group to yield 2-amino-5-acetylbenzophenone.

  • Step 2: Synthesis of the Benzodiazepine

    • React 2-amino-5-acetylbenzophenone (1 mmol) with ethyl glycinate hydrochloride (1.2 mmol) in pyridine (10 mL).

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate, wash the organic layer with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Anticipated Reaction Outcomes
Intermediate/ProductSynthetic StepKey ReagentsAnticipated Yield (%)
2-Amino-5-acetylbenzophenoneMulti-step from 4-aminoacetophenoneBenzoyl chloride, protecting/deprotecting agents50-60 (overall)
7-Acetyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneCyclocondensationEthyl glycinate hydrochloride, Pyridine60-70

Workflow Diagram

Benzodiazepine_Synthesis A This compound B Multi-step conversion A->B C 2-Amino-5-acetylbenzophenone B->C D Cyclocondensation (Ethyl glycinate HCl, Pyridine) C->D E 7-Acetyl-1,4-benzodiazepine D->E

Caption: Proposed synthetic pathway to 7-acetyl-1,4-benzodiazepines.

III. Synthesis of 2-Acetyl-9(10H)-acridones: Accessing Planar Heterocycles with Anticancer Potential

Acridones are planar, tricyclic heterocyclic compounds that are known to intercalate with DNA and exhibit significant anticancer activity.[11][12] The synthesis of 2-acetyl-9(10H)-acridone from a derivative of this compound provides a scaffold for the development of novel chemotherapeutic agents.

Mechanistic Rationale: The Ullmann Condensation and Cyclization

The most common method for the synthesis of acridones is the intramolecular cyclization of N-arylanthranilic acids, which are typically prepared via an Ullmann condensation.[4][13] This reaction involves the copper-catalyzed coupling of an aniline with a 2-halobenzoic acid. To synthesize 2-acetyl-9(10H)-acridone, one could envision the Ullmann condensation of 2-chlorobenzoic acid with 4-aminoacetophenone to yield 2-(4-acetylphenylamino)benzoic acid. This intermediate can then undergo an acid-catalyzed intramolecular cyclization to form the desired acridone.

While this route does not directly start from this compound, it provides a clear pathway to the target acetyl-substituted acridone. A hypothetical route from this compound would involve its conversion to a suitable precursor for an intramolecular cyclization, which is less direct.

Experimental Protocol

Protocol 4: Synthesis of 2-Acetyl-9(10H)-acridone

This protocol is based on the synthesis of the intermediate 2-(4-acetylphenylamino)benzoic acid followed by cyclization.[8]

  • Step 1: Synthesis of 2-(4-Acetylphenylamino)benzoic acid (Ullmann Condensation)

    • In a round-bottom flask, combine 2-chlorobenzoic acid (10 mmol, 1.57 g), 4-aminoacetophenone (12 mmol, 1.62 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and a catalytic amount of copper(I) iodide (1 mmol, 0.19 g) in dimethylformamide (DMF, 20 mL).

    • Heat the mixture to reflux (around 150 °C) for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water and acidify with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Step 2: Cyclization to 2-Acetyl-9(10H)-acridone

    • Add 2-(4-acetylphenylamino)benzoic acid (5 mmol) to polyphosphoric acid (PPA, 20 g).

    • Heat the mixture at 140-150 °C for 2-3 hours with occasional stirring.

    • Pour the hot mixture onto crushed ice, which will cause the acridone to precipitate.

    • Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water and dry the product. Recrystallize from glacial acetic acid if necessary.

Data Presentation: Reaction Parameters
StepReaction TypeKey ReagentsTemperature (°C)Time (h)
1Ullmann Condensation2-Chlorobenzoic acid, 4-Aminoacetophenone, CuI, K₂CO₃~1508-12
2Intramolecular CyclizationPolyphosphoric acid140-1502-3

Workflow Diagram

Acridone_Synthesis A 2-Chlorobenzoic acid + 4-Aminoacetophenone B Ullmann Condensation (CuI, K₂CO₃, DMF) A->B C 2-(4-Acetylphenylamino)benzoic acid B->C D Intramolecular Cyclization (Polyphosphoric Acid) C->D E 2-Acetyl-9(10H)-acridone D->E

Caption: Synthetic pathway to 2-acetyl-9(10H)-acridone.

IV. The Significance of the Acetyl Group: A Medicinal Chemist's Perspective

The incorporation of an acetyl group into heterocyclic scaffolds, as demonstrated with this compound, offers several strategic advantages in drug design and development.

  • Modulation of Physicochemical Properties: The acetyl group can influence the polarity, solubility, and lipophilicity of a molecule.[14] This can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, masking a polar hydroxyl group with an acetyl group can increase a drug's ability to be absorbed orally.[14]

  • Bioisosteric Replacement and Pharmacophore Enhancement: The acetyl group can act as a bioisostere for other functional groups, or it can be a key component of a pharmacophore, directly interacting with the biological target through hydrogen bonding or other non-covalent interactions.

  • A Handle for Further Derivatization: The carbonyl group of the acetyl moiety is a versatile functional group that can be readily transformed into a variety of other functionalities. For example, it can be reduced to an alcohol, converted to an oxime or a hydrazone, or used in condensation reactions to build more complex structures. This allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

  • Impact on Biological Activity: The presence of an acetyl group can significantly impact the biological activity of a heterocyclic compound. For example, studies on quinazolinone derivatives have shown that substituents on the benzene ring, such as an acetyl group, can modulate their antimicrobial and anticancer activities.[3] Similarly, the substitution pattern on the benzodiazepine and acridone scaffolds is critical for their respective CNS and cytotoxic effects.[7][8][9][11][12]

Conclusion

This compound is a valuable and underutilized starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The protocols and synthetic strategies outlined in this guide provide a framework for researchers and drug development professionals to explore the rich chemistry of this versatile building block. The strategic incorporation of the acetyl group offers a powerful tool for the design and optimization of novel drug candidates. Further exploration of the reactivity of this compound in various synthetic transformations is warranted and is expected to lead to the discovery of new and potent bioactive molecules.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 5-Acetyl-2-aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in the design of a wide array of therapeutic agents.[1][2] Its structural versatility, allowing for substitutions at the amino, carboxyl, and aromatic ring positions, has led to the development of drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Para-aminobenzoic acid (PABA), for instance, is a well-known building block in pharmaceuticals.[5] Derivatives of 2-aminobenzoic acid (anthranilic acid) are also recognized for their significant pharmacological potential, forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

The subject of this guide, 5-Acetyl-2-aminobenzoic acid, is a unique starting material that incorporates the key features of anthranilic acid with an additional acetyl group. This substitution offers a strategic point for further chemical modification, potentially leading to novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of these derivatives is a promising avenue for the discovery of new lead compounds to address unmet needs in oncology, inflammation, and infectious diseases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of novel this compound derivatives. It outlines detailed protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents, grounded in established scientific principles and methodologies.

Part 1: Anticancer Activity Evaluation

The evaluation of novel compounds for anticancer activity is a critical first step in the drug discovery pipeline. The primary objective is to determine the cytotoxic and antiproliferative effects of the this compound derivatives on various cancer cell lines.

Scientific Rationale

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[8] The aminobenzoic acid scaffold has been incorporated into compounds designed to target key pathways in cancer progression.[9] The in vitro assays described below are designed to quantify the cytotoxic potential of the synthesized derivatives and provide insights into their mechanism of action.

Experimental Workflow: Anticancer Evaluation

The following diagram outlines the typical workflow for assessing the in vitro anticancer activity of the synthesized derivatives.

anticancer_workflow cluster_prep Preparation cluster_assay Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_result Outcome start Synthesized 5-Acetyl-2-aminobenzoic Acid Derivatives dissolve Dissolve in DMSO (Stock Solution) start->dissolve mtt_assay MTT Assay (Determine IC50) dissolve->mtt_assay Test Compounds cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) mtt_assay->apoptosis_assay Active Compounds data_analysis Data Analysis & Identification of Lead Compounds apoptosis_assay->data_analysis cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 cox2 COX-2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids 5-Acetyl-2-aminobenzoic Acid Derivatives (NSAIDs) nsaids->cox2 Inhibits antimicrobial_workflow cluster_prep Preparation cluster_assay MIC Determination cluster_result Outcome start Synthesized Derivatives dissolve Dissolve in DMSO start->dissolve serial_dilution Serial Dilution of Compounds in 96-well Plate dissolve->serial_dilution microbe_prep Prepare Microbial Suspensions inoculation Inoculate with Microbial Suspension microbe_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

References

5-Acetyl-2-aminobenzoic Acid: A Versatile Intermediate for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Anthranilic Acid

In the landscape of medicinal chemistry, the anthranilic acid scaffold is a privileged structure, serving as a foundational building block for a multitude of therapeutic agents.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for diverse chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. 5-Acetyl-2-aminobenzoic acid, a readily available derivative, offers an additional layer of synthetic versatility through the reactivity of its acetyl group. This application note explores the utility of this compound as a key intermediate in the synthesis of two important classes of heterocyclic compounds with proven pharmacological relevance: benzoxazinones and indazoles. We will provide detailed protocols, discuss the rationale behind the synthetic strategies, and present plausible pathways for the elaboration of this intermediate into drug-like molecules.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
IUPAC Name This compound
CAS Number 53589-27-8
Appearance Solid
Melting Point Data not available
Boiling Point Data not available

Application 1: Synthesis of Benzoxazinones – A Gateway to Bioactive Molecules

Benzoxazinones are a class of heterocyclic compounds that form the core of many biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties.[4] The synthesis of benzoxazinones from anthranilic acids is a well-established and efficient process. The following protocol details the synthesis of 6-acetyl-2-methyl-4H-3,1-benzoxazin-4-one from this compound.

Experimental Protocol: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Acetic anhydride

  • Ethanol

  • Petroleum ether (40-60 °C)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.79 g (0.01 mol) of this compound and 15 mL of acetic anhydride. Add a few boiling chips.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 130-140 °C) using a heating mantle for 1-3 hours.[5]

  • Monitoring the Reaction: Periodically monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and n-hexane as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Isolation and Purification: To the resulting solid or oily residue, add petroleum ether (40-60 °C) and triturate to induce crystallization.[6] Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether. The crude product can be further purified by recrystallization from ethanol to yield the pure 6-acetyl-2-methyl-4H-3,1-benzoxazin-4-one.[6]

Causality and Self-Validation:

  • Acetic Anhydride as a Dual Reagent: Acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization.[5][7] The initial N-acetylation of the amino group is followed by an intramolecular cyclization with the carboxylic acid, eliminating a molecule of water to form the benzoxazinone ring.

  • TLC Monitoring: In-process monitoring by TLC is a crucial self-validating step. By comparing the reaction mixture to the starting material, one can ensure the reaction has gone to completion, preventing premature work-up and maximizing yield. The appearance of a new, less polar spot corresponding to the product confirms the successful transformation.

  • Recrystallization for Purity: Recrystallization from ethanol is a standard and effective method for purifying the final product. The solubility difference of the desired compound and impurities in the hot and cold solvent allows for the isolation of high-purity crystals, which can be verified by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Benzoxazinone_Synthesis start This compound reagent Acetic Anhydride (Reflux) start->reagent N-Acetylation & Cyclization product 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one reagent->product

Caption: Synthesis of a benzoxazinone derivative.

Application 2: A Proposed Synthetic Pathway to Indazole Scaffolds

Indazole derivatives are another important class of heterocycles in drug discovery, with notable examples including the potent PARP inhibitor Niraparib, used in cancer therapy.[8] While a direct, one-step synthesis of a Niraparib precursor from this compound is not readily found in the literature, a plausible multi-step synthetic route can be devised by leveraging known chemical transformations. This proposed pathway highlights the versatility of this compound as a starting material for more complex targets.

The key challenge is the conversion of the acetyl group into a functionality suitable for indazole ring formation. One promising approach is the Haloform reaction , which can convert a methyl ketone into a carboxylic acid.[8][9]

Proposed Multi-Step Synthesis of an Indazole Intermediate

This hypothetical protocol outlines the initial steps toward an indazole scaffold, demonstrating the potential of this compound.

Step 1: Haloform Reaction to Synthesize 2-Amino-benzene-1,4-dicarboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Halogenation: Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide (or a pre-made sodium hypobromite solution).

  • Reaction: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. The reaction progress can be monitored by the disappearance of the starting material.

  • Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the dicarboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Causality and Rationale:

  • Haloform Reaction Specificity: The haloform reaction is specific for methyl ketones, making it an ideal choice for the selective oxidation of the acetyl group without affecting the other functional groups on the aromatic ring.[8][9] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base.

  • Intermediate for Further Elaboration: The resulting 2-amino-benzene-1,4-dicarboxylic acid is a versatile intermediate. One of the carboxylic acid groups can be selectively reduced to a methyl group or converted into other functional groups required for the subsequent indazole synthesis.

Indazole_Pathway start This compound reagent1 NaOH / Br₂ start->reagent1 Haloform Reaction intermediate1 2-Amino-benzene-1,4-dicarboxylic acid reagent1->intermediate1 reagent2 Further Synthetic Steps intermediate1->reagent2 e.g., Selective Reduction, Cyclization product Indazole Scaffold reagent2->product

Caption: Proposed pathway to an indazole scaffold.

Further Steps Towards Indazole Synthesis:

The synthesis of the indazole ring from the dicarboxylic acid intermediate would require several additional steps, which could include:

  • Selective Reduction: One of the carboxylic acid groups would need to be selectively reduced to a methyl or formyl group.

  • Diazotization and Cyclization: The amino group can be diazotized, followed by an intramolecular cyclization to form the indazole ring.

These subsequent transformations, while beyond the scope of this initial protocol, illustrate a logical synthetic design starting from this compound.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its inherent anthranilic acid core provides a direct route to bioactive benzoxazinone heterocycles through a straightforward and high-yielding protocol. Furthermore, the presence of the acetyl group opens up possibilities for more complex synthetic endeavors, as demonstrated by the proposed pathway towards indazole scaffolds. The ability to selectively transform the acetyl group into other functionalities underscores the strategic advantage of using this substituted starting material for the construction of diverse and medicinally relevant molecular architectures. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently access novel chemical matter for a wide range of therapeutic targets.

References

Derivatization of 5-Acetyl-2-aminobenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unlocking the Potential of 5-Acetyl-2-aminobenzoic Acid

This compound, a derivative of anthranilic acid, is a bifunctional small molecule presenting a chemically versatile scaffold for developing targeted biological probes. Its structure features two key functional groups ripe for chemical modification: a nucleophilic aromatic amine (-NH₂) and a carboxylic acid (-COOH). In its native state, the molecule lacks intrinsic properties, such as fluorescence or high-affinity handles, that are necessary for advanced biological investigation.[][2]

Chemical derivatization transforms this simple building block into a powerful tool for research and drug development. By strategically modifying one of its functional groups, researchers can introduce a variety of moieties to:

  • Enable Visualization: Attach fluorophores for real-time tracking in live-cell imaging or fixed-tissue analysis.[][3]

  • Facilitate Target Identification: Incorporate biotin tags for affinity purification or "click chemistry" handles for activity-based protein profiling.

  • Improve Assay Compatibility: Enhance solubility, cell permeability, or create stable linkages for immobilization onto sensor surfaces.

This guide provides a strategic framework and detailed, field-tested protocols for the derivatization of this compound, empowering researchers to synthesize custom probes for a wide range of biological assays.

Strategic Derivatization: A Logic-Driven Approach

The choice of which functional group to modify—the amine or the carboxylic acid—is the most critical decision and is dictated entirely by the intended downstream application. The acetyl group (-COCH₃) is generally less reactive under the conditions described and serves primarily as a structural feature.

The two primary pathways are:

  • Carboxylic Acid Activation: This is the most common strategy. The carboxyl group is converted into a more reactive intermediate, typically an active ester, which then readily couples with an amine-containing reporter molecule (e.g., a fluorescent dye with a primary amine).[4][5] This preserves the aromatic amine for potential biological interactions.

  • Amine Modification: The aromatic amine can be targeted for acylation or sulfonylation. This pathway is chosen when the carboxylic acid moiety is critical for the molecule's biological activity or when a specific linker chemistry targeting amines is desired.

The following workflow diagram illustrates the decision-making process for selecting a derivatization strategy.

G start Start: This compound decision What is the goal of the assay? start->decision path1 Visualize Molecule or Add Affinity Handle decision->path1  Visualization / Conjugation path2 Modulate Activity or Test SAR at Amine decision->path2  Structure-Activity Relationship (SAR) sub_decision1 Is the carboxylic acid required for bioactivity? protocol1 Protocol 1: Activate Carboxylic Acid (e.g., EDC/NHS Coupling) sub_decision1->protocol1 Yes (Modify Carboxyl) protocol2 Protocol 2 (Conceptual): Acylate Aromatic Amine sub_decision1->protocol2 No (Preserve Carboxyl) sub_decision2 Is the aromatic amine required for bioactivity? sub_decision2->protocol1 No (Preserve Amine) sub_decision2->protocol2 Yes (Modify Amine) path1->sub_decision2 path2->sub_decision1

Caption: Strategic workflow for derivatizing this compound.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Fluorescent Probe via Carboxylic Acid Activation

This protocol details the conversion of this compound into a highly fluorescent probe by coupling its carboxylic acid to an amine-containing fluorophore using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[3][6][7] This two-step, one-pot reaction minimizes side reactions and is highly efficient.[6][7]

Mechanism Insight: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions. The addition of sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive sulfo-NHS ester, which then efficiently reacts with the primary amine of the reporter molecule to form a stable amide bond.[7]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A R-COOH (this compound) B O-Acylisourea Intermediate (Unstable) A->B + EDC C Amine-Reactive Ester (More Stable) B->C + Sulfo-NHS E R-CO-NH-Fluorophore (Final Conjugate) C->E + Fluorophore-NH2 D Fluorophore-NH2

Caption: Reaction pathway for EDC/Sulfo-NHS coupling.

Materials & Reagents

ReagentSupplierMW ( g/mol )CAS No.Notes
This compoundStandard179.17528-06-3Starting material
EDC HydrochlorideStandard191.7025952-53-8Store desiccated at -20°C.[7]
Sulfo-NHSStandard217.13106627-54-7Store desiccated at 4°C.
Dansyl Cadaverine (Amine-Fluorophore)Standard337.4810121-91-2Example fluorophore. Others can be used.
Anhydrous Dimethylformamide (DMF)Standard-68-12-2Reaction solvent. Use a dry, sealed bottle.
N,N-Diisopropylethylamine (DIPEA)Standard129.247087-68-5Base to neutralize amine salts.
Diethyl EtherStandard-60-29-7For precipitation/washing.
Phosphate-Buffered Saline (PBS), pH 7.4Standard--For purification.

Step-by-Step Protocol

A. Reagent Preparation

  • Allow EDC and Sulfo-NHS containers to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Prepare a 10 mg/mL (55.8 mM) stock solution of this compound in anhydrous DMF.

  • Prepare a 10 mg/mL (29.6 mM) stock solution of Dansyl Cadaverine in anhydrous DMF. Protect from light.

B. Activation of Carboxylic Acid

  • In a 1.5 mL microcentrifuge tube, add 100 µL (1 mg, 5.58 µmol) of the this compound stock solution.

  • Add 2.1 mg (11.16 µmol, 2 eq) of solid EDC hydrochloride to the tube.

  • Add 2.4 mg (11.16 µmol, 2 eq) of solid Sulfo-NHS to the tube.

    • Scientist's Note: A molar excess of EDC/Sulfo-NHS ensures efficient activation of the starting material.[3] Ratios may need optimization depending on the scale and purity of reagents.

  • Vortex briefly to mix and incubate at room temperature for 30 minutes to form the active ester.

C. Coupling to Amine-Fluorophore

  • To the activated mixture, add 225 µL (2.25 mg, 6.7 µmol, 1.2 eq) of the Dansyl Cadaverine stock solution.

  • Add 2 µL (11.16 µmol, 2 eq) of DIPEA. This is crucial if the amine-fluorophore is stored as a hydrochloride salt.

  • Vortex the reaction mixture and incubate for 2 hours at room temperature, protected from light.

    • QC Checkpoint: Monitor reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase like 95:5 Dichloromethane:Methanol. The product spot should be fluorescent and have a different Rf value than the starting materials.

D. Purification

  • After the reaction is complete, add 1 mL of cold diethyl ether to the tube to precipitate the product.

  • Centrifuge at 10,000 x g for 5 minutes. Discard the supernatant.

  • Wash the pellet with another 1 mL of diethyl ether to remove unreacted reagents. Centrifuge and discard the supernatant.

  • Air dry the pellet for 10 minutes.

  • For final purification, dissolve the crude product in a minimal amount of DMSO and purify using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Collect the fluorescent peak corresponding to the expected product mass.

Characterization and Quality Control

Successful synthesis must be confirmed with rigorous analytical methods.

Expected Analytical Data

TechniqueExpected Result for Dansyl-Cadaverine Derivative
LC-MS A new peak in the HPLC chromatogram (fluorescence detection) with an associated mass. Expected [M+H]⁺: 179.17 (acid) + 337.48 (fluorophore) - 18.02 (H₂O) + 1.01 (H⁺) = 499.64 m/z .
¹H NMR Appearance of characteristic peaks from both the this compound scaffold and the dansyl group. A key indicator is the appearance of a new amide proton (N-H) signal, typically in the 8-9 ppm region, and the disappearance of the carboxylic acid proton signal (>10 ppm).
Fluorescence The purified product should exhibit strong fluorescence when excited at the appropriate wavelength for the dansyl group (λex ≈ 340 nm), with an emission maximum around λem ≈ 520 nm in a polar solvent. This confirms the successful incorporation of the fluorophore.

Application Example: Cellular Imaging

The synthesized fluorescent derivative can be used as a probe to study cellular uptake and localization.

  • Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Probe Incubation: Prepare a 10 µM working solution of the purified fluorescent derivative in complete cell culture medium.

  • Staining: Replace the medium in the imaging dish with the probe-containing medium and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the cells three times with warm PBS (pH 7.4) to remove extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for dansyl excitation/emission). Co-staining with organelle-specific markers (e.g., MitoTracker™ Red) can reveal subcellular localization patterns.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive EDC due to hydrolysis.[7]Use fresh, properly stored EDC. Allow to warm to room temperature in a desiccator before opening.
Incorrect reaction pH.The optimal pH for NHS ester coupling to amines is 8.3-8.5.[8] Ensure sufficient base (DIPEA) is added, especially if using amine salts.
Competing hydrolysis of the active ester.Perform the reaction in anhydrous solvent (DMF/DMSO). Add the amine component immediately after the activation step.
Multiple Products Observed in LC-MS Side reaction with the aromatic amine.While less likely under these conditions, protection of the amine group (e.g., as a Boc derivative) may be necessary for complex syntheses, followed by a deprotection step.
Probe Precipitates in Aqueous Buffer Low aqueous solubility of the final conjugate.Introduce a PEG linker to the fluorophore or the starting molecule to enhance solubility.[8] Perform assays in buffers containing a small amount of DMSO (e.g., <0.5%).

References

Application Note: A Detailed Protocol for the Synthesis of a 1,4-Benzodiazepine Scaffold from 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

Benzodiazepines are a cornerstone class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2][3] The core structure, a fusion of a benzene and a diazepine ring, serves as a "privileged scaffold," allowing for extensive functionalization to modulate biological activity.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of a novel 1,4-benzodiazepine-2-one derivative starting from 5-Acetyl-2-aminobenzoic acid. This particular starting material is strategically advantageous for several reasons:

  • Inherent Functionality: The 2-amino and 1-carboxylic acid groups are the classical precursors for constructing the diazepine ring via cyclocondensation reactions.[4][6]

  • Versatile Acetyl Group: The acetyl moiety at the 5-position provides a key handle for subsequent chemical modifications, enabling the development of diverse compound libraries for structure-activity relationship (SAR) studies. It can also be a critical pharmacophoric feature in its own right.

  • Controlled Synthesis: The protocol employs modern synthetic techniques, including the use of a protecting group and a peptide coupling agent, to ensure high yields, minimize side-product formation, and provide a robust and reproducible methodology.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to not only replicate the synthesis but also to adapt it for their specific molecular targets.

Mechanistic Pathway and Strategy

The synthesis of the 1,4-benzodiazepine core from anthranilic acid derivatives is a well-established strategy in organic chemistry.[7] Our approach involves a two-step sequence that ensures a controlled and efficient transformation:

  • Amide Coupling: The first step involves the formation of an amide bond between the 2-amino group of this compound and the carboxylic acid of an N-protected α-amino acid, specifically N-(tert-butoxycarbonyl)glycine (Boc-Glycine). Using a carbodiimide coupling agent like EDC in the presence of HOBt is critical. This method avoids the need to first convert the acid to a more reactive acyl chloride, which can be unstable and lead to side reactions. The Boc protecting group is essential to prevent the amine of glycine from self-polymerizing or interfering with the desired coupling reaction.

  • Deprotection and Intramolecular Cyclization: The second step is a one-pot deprotection-cyclization cascade. The Boc group is removed under acidic conditions (Trifluoroacetic acid, TFA), exposing the primary amine of the glycine residue. This newly freed amine then undergoes a spontaneous intramolecular nucleophilic attack on the proximal carboxylic acid group of the anthranilic acid backbone. This condensation reaction forms the thermodynamically stable seven-membered lactam (an amide within a ring), yielding the final 1,4-benzodiazepine-2-one scaffold.

This strategic sequence provides a reliable pathway to the target molecule, as illustrated in the reaction scheme below.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Cyclization Start This compound + Boc-Glycine Intermediate Amide Intermediate (Boc-Protected) Start->Intermediate EDC, HOBt DMF, 0°C to RT Final 7-Acetyl-1H-benzo[e][1,4]diazepine-2,5-dione Intermediate->Final TFA, DCM RT

Caption: Overall synthetic pathway from starting materials to the final benzodiazepine product.

Detailed Experimental Protocol

Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified. Perform all reactions in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )CAS NumberSupplierNotes
This compound179.1753589-27-8CommercialStarting Material
N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH)175.184530-20-5CommercialAmino Acid
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)191.7025952-53-8CommercialCoupling Agent
Hydroxybenzotriazole (HOBt)135.122592-95-2CommercialCoupling Additive
N,N-Dimethylformamide (DMF)73.0968-12-2CommercialAnhydrous
Trifluoroacetic acid (TFA)114.0276-05-1CommercialReagent Grade
Dichloromethane (DCM)84.9375-09-2CommercialAnhydrous
Ethyl Acetate (EtOAc)88.11141-78-6CommercialReagent Grade
Hexanes-110-54-3CommercialReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)--Lab PreparedAqueous Solution
Brine--Lab PreparedSaturated NaCl(aq)
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9CommercialDrying Agent
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.9 mmol, 1.0 equiv.) and Boc-Gly-OH (5.36 g, 30.7 mmol, 1.1 equiv.).

  • Dissolution: Add anhydrous DMF (100 mL) to the flask and stir until all solids are dissolved.

  • Pre-activation: Add HOBt (4.15 g, 30.7 mmol, 1.1 equiv.) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Coupling Reaction: Slowly add EDC hydrochloride (6.42 g, 33.5 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes).

  • Workup - Quenching: Pour the reaction mixture into a 1 L separatory funnel containing cold water (300 mL) and EtOAc (200 mL).

  • Workup - Extraction: Shake the funnel vigorously. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL). The acidic and basic washes remove unreacted starting materials and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the Boc-protected intermediate. This product is often pure enough for the next step, but can be further purified by recrystallization from EtOAc/Hexanes if necessary.

  • Reaction Setup: Dissolve the crude intermediate from Part A (assuming quantitative yield, ~9.6 g, 27.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA, 20 mL) dropwise over 10 minutes. The TFA cleaves the Boc protecting group, generating a volatile byproduct (isobutylene) and CO₂.

  • Cyclization: After addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours. The intramolecular cyclization occurs spontaneously upon deprotection. Monitor the formation of the product by TLC (Eluent: 80% EtOAc in Hexanes).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The crude residue is purified via column chromatography on silica gel. A gradient elution starting from 50% EtOAc/Hexanes and gradually increasing to 100% EtOAc will effectively separate the product. Alternatively, recrystallization from a suitable solvent system like methanol or ethanol can yield the pure product.

  • Final Product Handling: Collect the pure fractions, combine, and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain the final product as a white or off-white solid.

Characterization
  • ¹H NMR: Confirm the structure by analyzing the proton signals, expecting to see aromatic protons, methylene protons from the diazepine ring, and a methyl singlet for the acetyl group.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the expected mass of the final product (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).

  • Infrared Spectroscopy (IR): Look for characteristic peaks for N-H stretching, amide C=O stretching, and ketone C=O stretching.

  • Melting Point: Determine the melting point of the purified solid as an indicator of purity.

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow for the two-part synthesis.

Trustworthiness: A Self-Validating System

The integrity of this protocol lies in its logical design and verifiable checkpoints.

  • Causality of Reagent Choice: The use of EDC/HOBt is a standard, high-yield method for peptide coupling that minimizes racemization and side reactions, making it superior to harsher methods.[8] The choice of Boc as a protecting group is deliberate; it is stable to the coupling conditions but is orthogonally cleaved with acid, allowing for a clean deprotection without affecting other functional groups.

  • Monitoring and Validation: The protocol insists on TLC monitoring at key stages. A successful reaction in Part A will show the consumption of the starting materials and the appearance of a new, higher-Rf spot for the less polar intermediate. In Part B, the intermediate spot will disappear and be replaced by the more polar final product spot.

  • Predictable Characterization: The final structure can be unequivocally confirmed by standard analytical techniques. For instance, the disappearance of the broad carboxylic acid proton peak and the Boc group's t-butyl signal in the ¹H NMR spectrum after Part B provides direct evidence of successful cyclization and deprotection.

Potential Challenges and Troubleshooting:

  • Low Yield in Part A: This may be due to inactive coupling reagents or wet solvent. Ensure EDC and HOBt are fresh and use anhydrous DMF.

  • Incomplete Cyclization in Part B: If the intermediate is still present after 6 hours, the reaction may require a longer time or gentle heating (e.g., 40 °C). Ensure sufficient TFA was used to completely remove the Boc group.

  • Purification Difficulties: If the product is difficult to separate from byproducts, a different solvent system for chromatography or recrystallization may be necessary.

By understanding the 'why' behind each step and utilizing the analytical checkpoints, researchers can confidently execute and, if necessary, troubleshoot this synthesis.

References

Troubleshooting & Optimization

Troubleshooting common issues in 5-Acetyl-2-aminobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Acetyl-2-aminobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related compounds. As a key intermediate in the development of various pharmaceuticals and specialty chemicals, a robust and reproducible synthesis is paramount.

This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and provide validated protocols to ensure the integrity of your results.

Section 1: Core Synthetic Strategy: The Protection-Acylation-Deprotection Pathway

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, 2-aminobenzoic acid (anthranilic acid), contains both a strongly activating, ortho-para directing amino group (-NH₂) and a deactivating meta-directing carboxylic acid group (-COOH). While the amino group directs incoming electrophiles to the desired 5-position (para), its basic nature leads to complexation with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts acylation. This complexation deactivates the aromatic ring, effectively shutting down the desired reaction.

Therefore, the most reliable synthetic route involves a three-stage process:

  • Protection: The nucleophilicity of the amino group is temporarily masked by converting it to an acetamide. This is typically achieved by reaction with acetic anhydride. The resulting N-acetylanthranilic acid is less basic and the acetyl group still directs electrophilic substitution to the para position.

  • Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation to introduce the acetyl group at the 5-position. This reaction uses an acylating agent (like acetyl chloride) and a strong Lewis acid catalyst.

  • Deprotection (Hydrolysis): The N-acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding the final product, this compound.

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Acylation cluster_2 Stage 3: Deprotection A 2-Aminobenzoic Acid B N-Acetylanthranilic Acid A->B + Acetic Anhydride C N-Acetyl-5-acetyl- anthranilic Acid B->C + Acetyl Chloride + AlCl₃ (Catalyst) D This compound (Final Product) C->D + HCl / H₂O (Hydrolysis)

Caption: The three-stage synthetic pathway to this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Yield or Complete Failure of the Friedel-Crafts Acylation Step

Question: My Friedel-Crafts acylation of N-acetylanthranilic acid is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes?

Answer: This is the most critical and challenging step of the synthesis. Failure here is almost always linked to the catalyst or reaction conditions.

  • Causality: Friedel-Crafts acylation requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from the acylating agent (e.g., acetyl chloride). AlCl₃ is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive. Furthermore, even though the amino group is protected, the amide and carboxyl groups can still complex with the AlCl₃, requiring a stoichiometric amount of the catalyst rather than a catalytic amount.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure your AlCl₃ is fresh and has been handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).

    • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric excess of AlCl₃. The carbonyl oxygen of the product ketone forms a stable complex with AlCl₃, effectively sequestering it. A molar ratio of at least 2.5 equivalents of AlCl₃ relative to N-acetylanthranilic acid is recommended to drive the reaction to completion.

    • Order of Addition: The acylium ion should be pre-formed before adding the aromatic substrate. Slowly add the acetyl chloride to a suspension of AlCl₃ in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at a low temperature (0-5 °C). Once the acylium ion complex has formed, the N-acetylanthranilic acid can be added portion-wise.

    • Temperature Control: The reaction is typically exothermic. Maintain a low temperature during the addition of reagents to prevent side reactions. After addition is complete, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

G Start Low Yield in Acylation Step? Q1 Were conditions strictly anhydrous? Start->Q1 Sol1 SOLUTION: - Oven/flame-dry all glassware. - Use anhydrous solvents. - Handle AlCl₃ under inert gas. Q1->Sol1 No Q2 Was >2.5 eq. of AlCl₃ used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 SOLUTION: Increase AlCl₃ to 2.5-3.0 equivalents to compensate for complexation. Q2->Sol2 No Q3 Was the correct order of addition followed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 SOLUTION: Pre-form the acylium ion complex (AlCl₃ + Acyl Chloride) before adding the substrate. Q3->Sol3 No A3_No No

Caption: Troubleshooting decision tree for low acylation yield.

Issue 2: Complex Product Mixture and Purification Challenges

Question: My reaction workup yields an impure solid that is difficult to purify. What are the likely impurities and how can I improve the purification?

Answer: Impurities often stem from incomplete reactions or side reactions. The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) can complicate purification.

  • Likely Impurities:

    • Unreacted Starting Material: N-acetylanthranilic acid.

    • Incompletely Hydrolyzed Intermediate: N-Acetyl-5-acetyl-anthranilic acid.

    • Positional Isomers: While the 5-acetyl product is strongly favored, trace amounts of other isomers may form.

  • Purification Strategy:

    • Workup: The reaction must be carefully quenched by pouring the reaction mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the amine, making it soluble in the aqueous layer while precipitating the product.

    • Hydrolysis Monitoring: Ensure the final hydrolysis step goes to completion. Monitor the disappearance of the N-acetyl intermediate by TLC or HPLC. Incomplete hydrolysis is a very common source of impurities.

    • Recrystallization: This is the most effective method for final purification. The crude product can often be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

    • pH Adjustment: The solubility of this compound is highly pH-dependent. It is least soluble at its isoelectric point. Carefully adjusting the pH of the aqueous solution during workup can maximize precipitation and yield.

Issue 3: Ambiguous Spectroscopic Data

Question: How can I use ¹H NMR and IR spectroscopy to confirm that I have synthesized the correct product and that the deprotection was successful?

Answer: Spectroscopic analysis is crucial for confirming the structure and purity. The key is to look for the disappearance of the N-acetyl group and the appearance of the free -NH₂ protons.

  • Causality: The chemical environment of the protons and functional groups changes significantly between the protected intermediate and the final product, leading to distinct shifts in NMR and characteristic stretches in IR.

  • Comparative Spectroscopic Data:

CompoundKey ¹H NMR Signals (DMSO-d₆)Key IR Signals (cm⁻¹)
N-Acetylanthranilic Acid (Protected Starting Material)~11.0 ppm (s, 1H, -NH -), ~2.1 ppm (s, 3H, -C(=O)CH ₃)~3300 (N-H stretch), ~1700 (C=O stretch, acid), ~1680 (C=O stretch, amide)
N-Acetyl-5-acetyl-anthranilic Acid (Acylated Intermediate)~11.2 ppm (s, 1H, -NH -), ~2.6 ppm (s, 3H, Ar-C(=O)CH ₃), ~2.2 ppm (s, 3H, -NHC(=O)CH ₃)~3300 (N-H stretch), ~1700 (C=O stretch, acid), ~1685 (C=O stretch, amide), ~1670 (C=O stretch, ketone)
This compound (Final Product)~7.5-8.0 ppm (m, aromatic H 's), ~5.9 ppm (br s, 2H, -NH ₂), ~2.5 ppm (s, 3H, -C(=O)CH ₃)~3450 & ~3350 (two N-H stretches for primary amine), ~1680 (C=O stretch, acid), ~1660 (C=O stretch, ketone)

Data are approximate and can vary based on solvent and instrument.

The most definitive evidence of a successful synthesis is the disappearance of the N-H singlet around 11 ppm and the acetyl methyl singlet around 2.2 ppm, coupled with the appearance of a broad 2H singlet for the primary amine (-NH₂) around 5.9 ppm in the ¹H NMR spectrum.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is protecting the amino group as an acetamide the preferred method? A1: Acetylation is a simple, high-yielding reaction that effectively reduces the basicity of the amino group, preventing its reaction with the Lewis acid catalyst. The resulting acetamido group is still an ortho-para director, ensuring the acylation occurs at the desired 5-position. Furthermore, the acetyl group can be readily removed under acidic conditions without affecting the newly installed acetyl group on the ring.

Q2: What are the most critical safety precautions for this synthesis? A2: The primary hazards are associated with the reagents used in the Friedel-Crafts acylation.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture. Handle exclusively in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture with water/ice is highly exothermic and will release significant amounts of HCl gas. This must be done slowly, with vigorous stirring, in a well-ventilated fume hood and behind a safety shield.

Q3: What are the typical, optimized yields for this multi-step synthesis? A3: With optimized conditions and careful handling, the overall yield for the three-step synthesis can be expected to be in the range of 60-75%. The protection and deprotection steps are typically high-yielding (>90%), while the Friedel-Crafts acylation step is the most variable, often yielding between 70-85% after purification.

Section 4: Validated Experimental Protocols

Protocol 1: Protection of 2-Aminobenzoic Acid (Adapted from standard laboratory procedures for amine acetylation)

  • In a 250 mL Erlenmeyer flask, suspend 10.0 g of 2-aminobenzoic acid in

Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Acetyl-2-aminobenzoic acid. The content is structured to address specific experimental challenges and provide scientifically grounded solutions to enhance reaction yield and purity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its synthesis, most commonly achieved through the Friedel-Crafts acylation of 2-aminobenzoic acid (anthranilic acid), can present several challenges that impact the final yield and purity. This guide is designed to provide practical solutions to common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue in the synthesis of this compound. The primary causes often revolve around the deactivating nature of the substituents on the aromatic ring and the reactivity of the amino group.

Potential Cause A: Deactivation of the Lewis Acid Catalyst

The amino group (-NH2) on the 2-aminobenzoic acid starting material is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl3), forming a complex. This deactivates the catalyst, hindering the progress of the Friedel-Crafts acylation.

  • Solution:

    • Use of Excess Catalyst: Employing a stoichiometric excess of the Lewis acid catalyst can compensate for the amount that reacts with the amino group. A common starting point is to use at least 3 equivalents of AlCl3.

    • Protection of the Amino Group: A more effective strategy is to protect the amino group before the acylation step. Acetylation of the amino group to form an amide is a common and effective protection strategy. The resulting N-acetylanthranilic acid is less prone to deactivating the catalyst. The acetyl protecting group can be removed by hydrolysis after the acylation is complete.

Potential Cause B: Incomplete Reaction

The reaction may not be proceeding to completion due to suboptimal conditions.

  • Solution:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.

    • Solvent Choice: The choice of solvent is critical. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to their toxicity, alternative solvents like dichloromethane or 1,2-dichloroethane are often used. Ensure the chosen solvent is anhydrous, as water will quench the Lewis acid catalyst.

Potential Cause C: Side Reactions

The formation of undesired side products can significantly reduce the yield of the target molecule.

  • Solution:

    • Polysubstitution: The introduction of more than one acetyl group onto the aromatic ring can occur. This can be minimized by using a 1:1 molar ratio of the acylating agent to the substrate and maintaining a lower reaction temperature.

    • Isomer Formation: While the amino group strongly directs ortho- and para- to itself, the carboxylic acid group is a meta-director. The desired product is the result of para-acylation relative to the amino group. Careful control of reaction conditions, particularly temperature, can help favor the desired isomer.

Q2: I am observing significant impurity formation in my product. How can I identify and minimize these impurities?

Impurity formation is a common challenge that complicates purification and reduces the overall yield.

Common Impurity A: Di-acetylated Product

  • Identification: This impurity will have a higher molecular weight than the desired product and can often be detected by Mass Spectrometry or NMR.

  • Minimization:

    • Strictly control the stoichiometry of the acylating agent (acetyl chloride or acetic anhydride) to be no more than a slight excess relative to the 2-aminobenzoic acid.

    • Add the acylating agent slowly and at a low temperature to control the reaction rate and reduce the likelihood of multiple acylations.

Common Impurity B: Unreacted Starting Material

  • Identification: Easily detected by TLC or HPLC by comparing with a standard of the starting material.

  • Minimization:

    • Ensure the reaction goes to completion by monitoring its progress.

    • Optimize reaction time and temperature as discussed in Q1.

    • Ensure the activity of the Lewis acid catalyst is not compromised by moisture.

Common Impurity C: N-acylated Product (if the amino group is unprotected)

  • Identification: The formation of an amide bond at the amino group instead of C-acylation on the ring.

  • Minimization:

    • The most effective way to prevent this is by protecting the amino group prior to the Friedel-Crafts reaction.

Q3: The reaction fails to initiate or stalls midway. What should I check?

A stalled reaction can be frustrating, but is often due to a few key factors.

Potential Cause A: Inactive Catalyst

  • Troubleshooting:

    • Lewis acids like aluminum chloride (AlCl3) are highly hygroscopic. Ensure the catalyst has been stored in a desiccator and handled under anhydrous conditions.

    • Use a fresh, unopened container of the catalyst if there is any doubt about its activity.

Potential Cause B: Inappropriate Solvent or Reaction Conditions

  • Troubleshooting:

    • Verify that the solvent is anhydrous.

    • Ensure the reaction temperature is appropriate for the chosen substrate and catalyst system. Some reactions may require initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most widely employed method is the Friedel-Crafts acylation of 2-aminobenzoic acid (anthranilic acid) or its N-protected derivative.[1] The reaction involves treating the aromatic ring with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).

Q2: Why is protecting the amino group of 2-aminobenzoic acid often necessary?

The amino group (-NH2) is a Lewis base that can form a complex with the Lewis acid catalyst (e.g., AlCl3). This deactivates the catalyst, preventing it from activating the acylating agent and facilitating the electrophilic aromatic substitution. Protecting the amino group, for instance by converting it to an amide, reduces its basicity and allows the Friedel-Crafts reaction to proceed more efficiently.[2]

Q3: What are suitable protecting groups for the amino function in this synthesis?

An acetyl group is a common and effective protecting group. 2-aminobenzoic acid can be reacted with acetic anhydride to form N-acetylanthranilic acid.[2] This protected substrate can then be used in the Friedel-Crafts acylation. The protecting acetyl group can be subsequently removed by acid or base-catalyzed hydrolysis to yield the final product.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material and, if available, the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.

Q5: What is a standard work-up and purification procedure for this reaction?

A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice, often containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product. The solid product is then collected by vacuum filtration and washed with cold water.[3] Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[4]

Experimental Protocols

Protocol 1: Protection of 2-Aminobenzoic Acid (Synthesis of N-Acetylanthranilic Acid)
  • In a 250 mL round-bottom flask, dissolve 10 g of 2-aminobenzoic acid in 50 mL of acetic anhydride.

  • Gently heat the mixture to reflux for 20-30 minutes.

  • Allow the mixture to cool to room temperature, during which the product should crystallize.

  • Add 50 mL of cold water to the mixture and stir for 15 minutes to precipitate the product fully and hydrolyze any remaining acetic anhydride.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetylanthranilic acid.

Protocol 2: Friedel-Crafts Acylation of N-Acetylanthranilic Acid
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 30 g of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 15 g of acetyl chloride to the stirred suspension.

  • In a separate beaker, dissolve 10 g of N-acetylanthranilic acid in 50 mL of anhydrous dichloromethane.

  • Add the N-acetylanthranilic acid solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid.

  • Stir the mixture until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-acetyl-5-acetylanthranilic acid.

Protocol 3: Deprotection (Hydrolysis) to this compound
  • To the crude product from Protocol 2, add 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 4-5.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude this compound from ethanol to obtain the pure product.

Data Presentation

Table 1: Summary of Key Reaction Parameters for Optimization

ParameterRecommendationRationale
Stoichiometry (Catalyst) 3-4 equivalents of AlCl3 (unprotected) or 1.5-2 equivalents (protected)To compensate for catalyst deactivation by the amino group.
Stoichiometry (Acylating Agent) 1.0 - 1.1 equivalentsTo minimize polysubstitution.
Temperature 0-10 °C (addition), Room Temperature (reaction)To control the initial exothermic reaction and then drive it to completion.
Solvent Anhydrous Dichloromethane or 1,2-DichloroethaneProvides a suitable reaction medium and is relatively easy to remove.
Reaction Time 4-12 hoursMonitor by TLC to ensure completion without excessive side product formation.

Visualizations

Reaction_Pathway cluster_protection Protection Step cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection Step 2-Aminobenzoic_Acid 2-Aminobenzoic Acid N-Acetylanthranilic_Acid N-Acetylanthranilic Acid 2-Aminobenzoic_Acid->N-Acetylanthranilic_Acid Acetic Anhydride N-Acetyl-5-acetylanthranilic_Acid N-Acetyl-5-acetylanthranilic Acid N-Acetylanthranilic_Acid->N-Acetyl-5-acetylanthranilic_Acid Acetyl Chloride / AlCl3 5-Acetyl-2-aminobenzoic_Acid This compound N-Acetyl-5-acetylanthranilic_Acid->5-Acetyl-2-aminobenzoic_Acid Hydrolysis (NaOH/HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase reaction time or temperature. Ensure catalyst is active. SM_Present->Increase_Time_Temp Yes Side_Products Side Products Observed? SM_Present->Side_Products No Workup_Issue Investigate workup and purification steps for product loss. Side_Products->Workup_Issue No Optimize_Stoichiometry Optimize stoichiometry of acylating agent. Consider protecting the amino group. Side_Products->Optimize_Stoichiometry Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: HPLC Troubleshooting for Aminobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the separation of these structurally similar compounds. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting efforts.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Resolution of Aminobenzoic Acid Isomers

Q1: My chromatogram shows co-eluting or poorly resolved peaks for 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid. What are the primary causes and how can I improve the separation?

A1: Achieving baseline separation of aminobenzoic acid isomers is a common challenge due to their very similar physicochemical properties.[1] Poor resolution is typically a result of insufficient selectivity in the chromatographic system. The key to improving separation lies in optimizing the column chemistry and the mobile phase conditions, particularly the pH.

Causality Explained: The three isomers of aminobenzoic acid are zwitterionic compounds with the same empirical formula and only differ in the substitution pattern on the benzene ring.[1][2] This structural similarity leads to nearly identical hydrophobicity, making them difficult to separate on traditional reversed-phase columns like C18 or C8, where retention is primarily driven by hydrophobic interactions. To resolve them, secondary separation mechanisms must be introduced and manipulated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Protocol for Improving Resolution:

  • Mobile Phase pH Optimization: The ionization state of the amino and carboxylic acid functional groups is highly dependent on the mobile phase pH.[3] By adjusting the pH, you can alter the charge state and polarity of the isomers, thereby influencing their interaction with the stationary phase.

    • Action: Adjust the mobile phase pH to a value that maximizes the differences in the overall charge or polarity of the isomers. This is often a pH value near the pKa of the functional groups.[4] For aminobenzoic acids, a pH range of 2-4 is often a good starting point for method development.[5]

    • Rationale: At a specific pH, the degree of ionization for each isomer will be slightly different due to the influence of the substituent position on the pKa values of the amino and carboxyl groups. This difference in ionization can be exploited to achieve separation.[6]

  • Column Selection: If pH optimization on a standard C18 column is insufficient, a different stationary phase is necessary.

    • Recommended Columns:

      • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms.[7] For instance, a reversed-phase/cation-exchange column can provide enhanced selectivity for zwitterionic compounds like aminobenzoic acids.[2]

      • Phenyl Columns: These columns can provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.[8]

      • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers.[8]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) affect the retention times and can influence selectivity. Acetonitrile is often preferred as it can provide sharper peaks.[9]

    • Buffer Concentration: The buffer concentration can influence retention times in mixed-mode chromatography.[1][2] It is important to use a buffer concentration that provides good peak shape and reproducible retention. A typical starting concentration is 10-25 mM.[10]

ParameterRecommendationRationale
Column Mixed-Mode (RP/Cation-Exchange) or PhenylIntroduces secondary retention mechanisms beyond hydrophobicity.[8]
Mobile Phase pH 2.5 - 4.5Exploits subtle pKa differences to alter isomer polarity and retention.[5]
Organic Modifier AcetonitrileGenerally provides better peak shape and lower viscosity.[9]
Buffer Phosphate or FormateProvides good buffering capacity in the recommended pH range.[9][11]
Issue 2: Peak Tailing

Q2: My aminobenzoic acid peaks are showing significant tailing. What is causing this and how can I achieve symmetrical peaks?

A2: Peak tailing for acidic or basic compounds is a frequent issue in reversed-phase HPLC.[12] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface.[13][14]

Causality Explained: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). At mid-range pH values, some of these silanols can be deprotonated (SiO-), creating active sites that can interact strongly with basic functional groups, like the amino group on aminobenzoic acid.[14] This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol for Eliminating Peak Tailing:

  • Lower the Mobile Phase pH: This is the most effective way to address peak tailing caused by silanol interactions.

    • Action: Reduce the mobile phase pH to a value between 2.5 and 3.0 using an acidifier like phosphoric acid or formic acid.[2][15]

    • Rationale: At low pH, the residual silanol groups are protonated (Si-OH), making them less likely to interact with the protonated amino group of the analyte.[14] This minimizes the secondary retention mechanism causing the tailing.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize silanol interactions.

    • Action: If you are using an older column, switch to a modern, high-purity silica column that is end-capped. End-capping treats the silica surface to cover most of the residual silanol groups.

    • Rationale: Fewer exposed silanol groups mean fewer sites for secondary interactions, leading to more symmetrical peaks.[13]

  • Check for Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[16][17]

    • Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Rationale: Overloading saturates the primary retention mechanism, making secondary interactions more pronounced.

  • Column Contamination: Metal contamination on the column can also create active sites that cause tailing.[12]

    • Action: Wash the column according to the manufacturer's instructions. A typical wash procedure involves flushing with a series of solvents from weak to strong (e.g., water, isopropanol, acetonitrile).[12]

    • Rationale: A thorough wash can remove contaminants that may be causing poor peak shape.

Frequently Asked Questions (FAQs)

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time variability can be caused by several factors, often related to the stability of the mobile phase or the HPLC system itself.[18]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[19] For pre-mixed mobile phases, volatile organic components can evaporate over time, changing the composition and leading to longer retention times.[18] Always use freshly prepared mobile phase.[20][21]

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time shifts.[22] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.[18] Use a column oven to maintain a constant temperature for reproducible results.

  • Pump Performance: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, which will directly impact retention times.[23]

Q4: I'm observing baseline noise or drift in my chromatogram. How can I get a stable baseline?

A4: An unstable baseline can compromise sensitivity and make integration difficult.[24][25]

  • Baseline Noise: This often points to issues with the detector lamp, air bubbles in the system, or contaminated mobile phase.[24][26]

    • Solution: Degas the mobile phase thoroughly.[24] Purge the system to remove any air bubbles. If the noise persists, check the detector lamp's age and intensity.[26]

  • Baseline Drift: This is common in gradient elution when the mobile phase components have different UV absorbance at the detection wavelength.[20]

    • Solution: Use high-purity HPLC-grade solvents.[25] Ensure both mobile phase A and B have low UV absorbance at your working wavelength. Running a blank gradient can help diagnose the issue.[20]

Q5: What is the best starting point for developing a new HPLC method for aminobenzoic acid isomers?

A5: A good starting point for method development would be to use a mixed-mode column (e.g., reversed-phase/cation-exchange) or a Phenyl column.[8]

  • Initial Mobile Phase: A simple isocratic mobile phase consisting of Acetonitrile and a buffered aqueous phase (e.g., 20mM phosphate or formate buffer) is a good starting point.[2][11]

  • pH Screening: Begin by screening a pH range between 2.5 and 4.5, as this is where the ionization of the isomers is most likely to change, providing the greatest potential for achieving selectivity.[5][6]

  • Organic Modifier Percentage: Start with a low percentage of organic modifier (e.g., 20% Acetonitrile) and adjust as needed to achieve reasonable retention times (k' between 2 and 10).[2]

By systematically addressing these common issues and understanding the underlying chromatographic principles, you can develop robust and reliable HPLC methods for the challenging separation of aminobenzoic acid isomers.

References

Technical Support Center: Optimizing LC-MS for 5-Acetyl-2-aminobenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the sensitive detection of 5-Acetyl-2-aminobenzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific analytical task. The following question-and-answer format provides in-depth, field-proven insights to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Method Setup & Optimization

Question 1: I'm starting my method development for this compound. What are the critical initial LC and MS parameters I should consider for sensitive detection?

Answer:

Successfully developing a sensitive LC-MS method for this compound hinges on a systematic approach to parameter optimization. Here’s a breakdown of the crucial starting points, grounded in the physicochemical properties of the analyte.[1]

Liquid Chromatography (LC) Parameters:

  • Column Chemistry: A C18 reversed-phase column is a robust starting point due to the moderate polarity of this compound. Consider a column with a particle size of 1.8 µm for higher resolution and efficiency.[2][3]

  • Mobile Phase:

    • Aqueous Phase (A): Ultrapure water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte, which is essential for good ionization in positive ion mode.[2][4]

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid. Acetonitrile often provides better chromatographic resolution and lower backpressure.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components.[2][3] A good starting point is a linear gradient from 5-10% B to 95% B over several minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the preferred choice for aminobenzoic acid derivatives.[5] The amino group on the benzene ring is readily protonated.

  • Ion Source Settings: These are instrument-dependent, but start with the manufacturer's recommendations and optimize from there. Key parameters to tune include:

    • Capillary Voltage

    • Nebulizer Gas Flow

    • Drying Gas Flow and Temperature[4]

  • Analyte-Specific Parameters (Tuning):

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound has a monoisotopic mass of approximately 180.06 Da.[1]

    • Product Ions: You will need to perform a product ion scan (MS/MS) to identify characteristic fragments. This is achieved by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

    • Collision Energy (CE): This is a critical parameter that dictates the fragmentation pattern and intensity of product ions.[6][7] A ramp of collision energies should be performed to find the optimal value that yields the most intense and stable product ion(s).[8]

Question 2: I am observing a weak or no signal for this compound. What are the likely causes and how can I troubleshoot this?

Answer:

A weak or absent signal is a common frustration in LC-MS analysis.[9][10][11] The issue can typically be traced back to problems with the sample, the LC system, or the mass spectrometer. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Weak/No Signal

A Start: Weak/No Signal B Check MS Performance: Infuse Analyte Directly A->B C Signal Observed? B->C D Issue is Likely with LC System C->D Yes E Issue is with MS or Analyte C->E No F Troubleshoot LC: Check Mobile Phase, Column, Connections D->F G Troubleshoot MS/Analyte: Check Tuning, Ion Source, Sample Stability E->G

Caption: A logical workflow for diagnosing the root cause of a weak or no signal in an LC-MS experiment.

Step-by-Step Troubleshooting Guide:

  • Verify Mass Spectrometer Performance:

    • Direct Infusion: The most effective first step is to bypass the LC system. Prepare a standard solution of this compound and infuse it directly into the mass spectrometer using a syringe pump.

    • If a signal is observed: The problem likely lies within your LC system (mobile phase, column, connections, injector).[10]

    • If no signal is observed: The issue is with the mass spectrometer settings, the ion source, or the analyte itself.[11][12]

  • Troubleshooting the LC System:

    • Mobile Phase: Ensure your mobile phases are correctly prepared, have the proper pH, and are being delivered by the pumps. Air bubbles in the lines can also cause signal loss.[10]

    • Column: The column may be clogged or degraded. Try replacing it with a new one.

    • Connections: Check for leaks in all fittings from the autosampler to the mass spectrometer.

  • Troubleshooting the Mass Spectrometer and Analyte:

    • Ion Source: The ESI probe can become dirty or clogged.[9] Follow the manufacturer's instructions for cleaning. Also, ensure the spray is stable and directed at the MS inlet.

    • Tuning Parameters: Re-tune the instrument for this compound. Verify the precursor and product ion masses are correct in your method.

    • Analyte Stability: Consider the stability of this compound in your sample solvent. Degradation can lead to a loss of signal.

Section 2: Addressing Matrix Effects and Sensitivity

Question 3: My signal for this compound is inconsistent, especially in complex matrices like plasma or urine. I suspect matrix effects. How can I confirm and mitigate this?

Answer:

Matrix effects are a significant challenge in LC-MS bioanalysis, causing ion suppression or enhancement that can compromise the accuracy and precision of your results.[13][14][15][16][17]

Confirming Matrix Effects:

A post-column infusion experiment is a definitive way to visualize matrix effects.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a constant flow of a pure this compound standard into the LC eluent stream after the analytical column, but before the mass spectrometer's ion source.

  • Injection: Inject a blank matrix sample (e.g., plasma extract without the analyte).

  • Analysis: Monitor the signal intensity of your analyte's MRM transition over the course of the chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no significant matrix effects.

    • A dip in the signal at specific retention times indicates ion suppression from co-eluting matrix components.

    • A rise in the signal indicates ion enhancement.

Mitigating Matrix Effects:

  • Improve Chromatographic Separation: Adjust your LC gradient to better separate this compound from the interfering matrix components.

  • Enhance Sample Preparation: A more rigorous sample cleanup can remove many of the interfering compounds.[4][15] Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[18] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[17][19]

Question 4: I need to achieve very low limits of detection (LOD) for this compound. What are the key parameters to fine-tune for maximum sensitivity?

Answer:

Achieving the lowest possible LOD requires a multi-faceted optimization approach, focusing on both the LC and MS components of your method.

Strategies for Enhancing Sensitivity:

Parameter CategorySpecific ParameterRationale for Optimization
Mass Spectrometry Collision Energy (CE) Optimizing the CE for your specific MRM transition is crucial for maximizing the production of the most intense and stable fragment ion.[6][7] This should be determined experimentally for each transition.[8][20]
Ion Source Parameters Fine-tuning the nebulizer gas flow, drying gas temperature, and capillary voltage can significantly improve the efficiency of droplet formation and desolvation, leading to better ionization and a stronger signal.[4]
Liquid Chromatography Mobile Phase Additives While 0.1% formic acid is a good starting point, experimenting with different concentrations or other additives can sometimes improve ionization efficiency.
Column Dimensions Using a narrower internal diameter (ID) column (e.g., 2.1 mm or less) can increase the concentration of the analyte as it enters the MS, boosting the signal.
Sample Preparation Extraction & Concentration A robust sample preparation method that not only cleans up the sample but also includes a concentration step (e.g., evaporation and reconstitution in a smaller volume) will increase the amount of analyte injected on-column.[4]

Optimization Workflow for Maximum Sensitivity

A Start: Need Lower LOD B Optimize MS: Fine-tune Collision Energy & Ion Source A->B C Optimize LC: Adjust Mobile Phase & Consider Narrow-bore Column B->C D Enhance Sample Prep: Implement Concentration Step C->D E Evaluate LOD D->E

Caption: A sequential workflow for systematically optimizing an LC-MS method to achieve lower limits of detection.

Section 3: Advanced Topics

Answer:

While a stable isotope-labeled internal standard (SIL-IS) is the gold standard, a carefully selected structural analog can be a viable alternative.[18][21][22] However, this approach requires more rigorous validation.

Key Considerations for Selecting a Structural Analog IS:

  • Structural Similarity: The analog should be as structurally similar to this compound as possible to ensure similar extraction recovery and chromatographic behavior.[22]

  • Chromatographic Co-elution (or near co-elution): Ideally, the internal standard should elute very close to the analyte to experience similar matrix effects.[21]

  • Ionization Efficiency: The analog should have a similar ionization efficiency to the analyte in the chosen ESI mode.

  • Mass Difference: The precursor and product ions of the analog must be different from those of the analyte to avoid mass spectrometric crosstalk.

Potential Pitfalls:

  • Differential Matrix Effects: Even with a close structural analog, subtle differences in chemical properties can lead to variations in how the analyte and the internal standard are affected by matrix components, potentially compromising accuracy.[22]

  • Varying Extraction Recovery: Differences in polarity or solubility can lead to inconsistent extraction recoveries between the analyte and the internal standard.

A compound like 5-Acetamido-2-aminobenzoic acid could be a potential candidate for a structural analog internal standard, but its suitability would need to be thoroughly validated.[23][24][25]

References

Technical Support Center: A Guide to Improving the Stability of 5-Acetyl-2-aminobenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Acetyl-2-aminobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity and stability of this compound in solution. As a molecule with both an amine and a carboxylic acid group on an aromatic ring, it presents unique stability challenges that can impact experimental reproducibility and outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The 2-amino group on the benzoic acid ring is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light, particularly UV wavelengths.[1][2] This process can form colored quinone-like species or other chromophoric degradation products. Discoloration indicates a loss of the parent compound and the introduction of impurities that could interfere with your experiments.

  • Immediate Action: Discard the discolored solution. It is compromised, and using it will lead to inaccurate and unreliable results.

  • Preventative Measures: Prepare fresh solutions and implement the protective measures outlined in the FAQ section, such as using amber vials and considering deoxygenating your solvent.

Q: I've observed a precipitate forming in my stock solution upon storage, especially in the refrigerator. How can I resolve this and prevent it?

A: Precipitation from a previously clear solution is typically due to one of two factors:

  • Temperature-Dependent Solubility: The solubility of this compound, like many organic compounds, is significantly lower at reduced temperatures. Cooling the solution can lead to supersaturation and subsequent crystallization.

  • pH Shift or Polymorphism: Changes in solution pH can alter the ionization state of the carboxylic acid and amino groups, affecting solubility. Additionally, similar compounds like p-aminobenzoic acid are known to exist in different polymorphic forms (different crystal structures), which have varying stabilities and solubilities.[3] A slow conversion to a less soluble polymorph could cause precipitation over time.

  • Immediate Action: You can attempt to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and sonicating. However, ensure this brief heat exposure does not accelerate other degradation pathways. If the precipitate does not redissolve easily, it is best to prepare a fresh solution.

  • Preventative Measures:

    • Determine the optimal storage temperature that balances stability and solubility. It may be preferable to store highly concentrated stocks at room temperature in the dark, rather than refrigerated, if precipitation is a persistent issue.

    • Consider preparing the stock solution in a solvent where the compound has higher solubility, such as methanol or ethanol, before making final dilutions in aqueous buffers.[4]

    • Ensure your solution is adequately buffered to prevent pH shifts.

Q: My HPLC analysis shows a new peak appearing over time, and the area of my main peak is decreasing. What does this indicate?

A: This is a clear indication of chemical degradation. The new peak represents a degradation product, and the decreasing area of the parent peak corresponds to the loss of this compound. Potential degradation products could include:

  • Oxidized Species: As discussed above, oxidation of the amino group is a primary concern.[2]

  • Hydrolysis Product: The N-acetyl group could undergo hydrolysis to yield 2,5-diaminobenzoic acid and acetic acid, especially under strongly acidic or basic conditions.

  • Photodegradation Products: UV light exposure can cause dimerization or other complex photochemical reactions.[2]

  • Action: Use a stability-indicating analytical method, such as the HPLC-UV protocol detailed below, to monitor the purity of your solutions over time. If the total peak area of degradation products exceeds your experimental tolerance (e.g., >1-2%), the solution should be considered expired and replaced.

Section 2: Frequently Asked Questions (FAQs)

This section provides proactive guidance on best practices for solution preparation and storage.

Q: What is the best solvent to dissolve and store this compound?

A: The choice of solvent is critical and depends on the experimental application.

  • For High Concentration Stocks: Organic solvents are generally preferred. Based on data for analogous compounds like p-Acetylamino benzoic acid, solubility is higher in alcohols such as methanol and ethanol compared to aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is another common choice for creating high-concentration stocks, which can then be diluted into aqueous buffers.

  • For Aqueous Buffers: If the final application requires an aqueous medium, be mindful of the compound's limited water solubility. It is often best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then perform a stepwise dilution into the desired aqueous buffer. The final concentration of the organic solvent should be low enough to not interfere with your assay. The solubility of aminobenzoic acids is also enhanced in alkaline solutions where the carboxylic acid is deprotonated.[1]

Q: What is the optimal pH for storing aqueous solutions?

A: The optimal pH is a balance between solubility and stability. The amino group is most susceptible to oxidation in its free base form, which is favored at neutral to alkaline pH. Conversely, strongly acidic conditions could promote hydrolysis of the acetyl group over long periods. Therefore:

  • A slightly acidic pH (pH 4-6) is recommended. In this range, the amino group will be partially or fully protonated (-NH3+), which significantly reduces its susceptibility to oxidation. The carboxylic acid will be mostly protonated, which may decrease solubility, so a balance must be found. Use a robust buffer system (e.g., acetate or phosphate buffer) to maintain the pH.

Q: How should I store my solutions for short-term and long-term use?

A: Proper storage is paramount for preventing degradation. The following table summarizes our recommendations.

Storage DurationTemperatureSolvent/BufferProtection MeasuresRationale
Short-Term (≤ 1 week)2-8°CAqueous Buffer (pH 4-6) or Organic SolventAmber vial or wrap in foil. Tightly sealed cap.Minimizes oxidation and photodegradation for routine use. Refrigeration slows most reactions.
Long-Term (> 1 week)-20°C or -80°CAnhydrous Organic Solvent (e.g., DMSO, Ethanol)Aliquot into single-use amber vials. Purge headspace with inert gas (N₂ or Ar) before sealing.Freezing drastically reduces reaction rates. Aliquoting prevents freeze-thaw cycles. Inert gas displaces oxygen.[1]

Q: Is it necessary to protect my solutions from light?

A: Absolutely. Aminobenzoic acid derivatives are known to be light-sensitive.[1] Photons, especially in the UV range, provide the activation energy for both oxidative degradation and other photochemical reactions.[2] Always prepare and store solutions in amber glass vials or wrap clear vials securely in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your work.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution suitable for long-term storage.

  • Preparation: Work in a fume hood with minimal exposure to direct light.

  • Weighing: Accurately weigh 17.92 mg of this compound (MW: 179.17 g/mol ).

  • Dissolution: Transfer the solid to a 10 mL amber volumetric flask. Add approximately 8 mL of anhydrous, research-grade DMSO.

  • Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Final Volume: Bring the solution to the 10 mL mark with DMSO. Cap and invert several times to ensure homogeneity.

  • Aliquoting & Storage:

    • Dispense the solution into single-use amber glass vials (e.g., 100 µL aliquots).

    • (Optional but recommended) Gently flush the headspace of each vial with an inert gas like nitrogen or argon.

    • Seal the vials tightly and store them at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC-UV Method for Quality Control

This reverse-phase HPLC method can be used to separate the parent compound from potential degradation products, allowing for quantitative assessment of solution stability. This method is adapted from established protocols for similar aminobenzoic acid derivatives.[5][6][7]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 284 nm (based on PABA sodium salt λmax)[8]
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Prepare your mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Dilute a sample of your this compound solution in the initial mobile phase (90% A: 10% B).

  • Inject the sample and record the chromatogram. The parent peak should be sharp and well-defined. Degradation products will typically appear as earlier or later eluting peaks.

  • To validate stability, analyze a freshly prepared sample (T=0) and compare it to samples stored under various conditions over time. Calculate the percentage of the parent compound remaining.

Section 4: Understanding the Chemistry of Degradation

To effectively stabilize a compound, it is crucial to understand the pathways by which it degrades. For this compound, the primary concerns are oxidation and photodegradation.

Workflow for Preparing and Handling Solutions

The following workflow provides a logical decision-making process to ensure solution stability.

G start Start: Need Solution solvent Select Solvent (DMSO/Ethanol for stock, Aqueous buffer for working) start->solvent dissolve Dissolve Compound (Use sonication if needed) solvent->dissolve ph_check Is solution aqueous? dissolve->ph_check adjust_ph Adjust to pH 4-6 using a suitable buffer ph_check->adjust_ph  Yes protect Use Amber Vials (or wrap in foil) ph_check->protect No   adjust_ph->protect storage_decision Storage Duration? protect->storage_decision short_term Store at 2-8°C storage_decision->short_term < 1 week long_term Aliquot, Purge with N₂, Store at -20°C / -80°C storage_decision->long_term > 1 week end_point Use in Experiment short_term->end_point long_term->end_point G cluster_degradation Degradation Products parent This compound (Stable Form) oxidized Oxidized Species (e.g., Quinone-imine) Leads to discoloration parent->oxidized O₂ / Light (hv) hydrolyzed Hydrolysis Product (2,5-Diaminobenzoic Acid) parent->hydrolyzed Strong Acid/Base (H₂O)

References

Technical Support Center: HPLC Column Selection for Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the right HPLC column for the analysis of aromatic carboxylic acids. Here, we will move beyond simple catalog choices to understand the chemical principles that govern separations, enabling you to develop robust, reliable, and reproducible methods.

Section 1: The Role of pH and Ion Suppression

The analysis of aromatic carboxylic acids by reversed-phase HPLC is fundamentally governed by the ionization state of the analyte. Controlling this state through the mobile phase pH is the single most critical factor for achieving good retention, sharp peaks, and reliable separation.

Q1: Why is my aromatic acid eluting early with a tailing peak shape?

This is a classic symptom of uncontrolled analyte ionization. Aromatic carboxylic acids are weak acids, meaning they exist in equilibrium between their neutral (protonated, R-COOH) and charged (deprotonated, R-COO⁻) forms.

  • The Problem: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). The neutral R-COOH form is significantly more hydrophobic than the charged R-COO⁻ anion.[1][2] If the mobile phase pH is near the analyte's pKa, both forms will exist simultaneously, leading to distorted or split peaks.[1] If the pH is too high, the analyte will be fully ionized, highly polar, and will have very little retention, often eluting near the void volume with poor peak shape.[2][3]

  • The Solution: Ion Suppression. To ensure consistent retention and symmetrical peak shape, you must suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa.[2][4] At this pH, the analyte is predominantly in its neutral, more hydrophobic form, which interacts strongly and consistently with the stationary phase, resulting in better retention and sharp, symmetrical peaks.[1][3][4]

G cluster_0 Analyte State vs. Mobile Phase pH cluster_1 Resulting Chromatography high_ph High pH (pH > pKa + 2) near_pka Unbuffered pH (pH ≈ pKa) peak_early Poor Retention Anionic (R-COO⁻) Peak Tailing high_ph->peak_early Leads to low_ph Low pH (Ion Suppression) (pH < pKa - 2) peak_split Split / Broad Peak Mixture of R-COOH & R-COO⁻ Irreproducible near_pka->peak_split Leads to peak_good Good Retention Neutral (R-COOH) Symmetrical Peak low_ph->peak_good Leads to

Caption: Effect of mobile phase pH on analyte state and peak shape.

Section 2: Foundational Column Selection

With pH control established, the next step is selecting an appropriate stationary phase. The choice of column will dictate the selectivity and overall success of your separation.

Q2: What is the best starting column for analyzing aromatic carboxylic acids?

For most applications, a high-quality, base-deactivated C18 (L1) column is the industry-standard starting point.[5]

  • Mechanism: C18 phases provide strong hydrophobic retention, which is ideal for the non-polar aromatic ring and the protonated carboxylic acid. Modern, high-purity silica columns with robust end-capping minimize exposed silanol groups, which can cause peak tailing with acidic compounds.

  • Experimental Protocol: Initial Method Development

    • Column: Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. (Ensure pH is < 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV, set at an appropriate wavelength for your analyte (e.g., 254 nm).

    • Injection: Inject your standard and observe the retention time and peak shape. From this starting point, you can optimize the gradient to improve resolution or shorten the run time.

Q3: My analytes are very similar. How can I improve selectivity beyond a standard C18?

When a C18 column doesn't provide adequate resolution, the goal is to introduce alternative separation mechanisms. For aromatic compounds, a Phenyl-Hexyl (L11) phase is an excellent secondary choice.

  • Mechanism: Phenyl-Hexyl columns offer a unique mixed-mode selectivity.[6] They provide standard hydrophobic interactions via the hexyl chain, but critically, they also facilitate pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[6][7][8] This can significantly alter the elution order and improve the separation of compounds with similar hydrophobicity but different aromatic character, such as isomers or compounds with varying numbers of aromatic rings.[7][8][9]

  • When to Choose Phenyl-Hexyl:

    • When separating aromatic isomers (e.g., phthalic vs. isophthalic acid).

    • When C18 provides insufficient resolution between aromatic acids and other matrix components.

    • When analyzing compounds with multiple aromatic rings or electron-withdrawing/donating groups that influence the aromatic π-system.[7]

FeatureC18 ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic (Alkyl Chain)Hydrophobic + π-π Interactions
Best For General purpose, initial screeningAromatic & unsaturated compounds
Selectivity Driver Differences in LogP/HydrophobicityDifferences in aromaticity, isomerism
Use Case Example Separating benzoic acid from a non-aromatic impurity.Resolving positional isomers of dicarboxylic aromatic acids.[7]

Section 3: Troubleshooting Common Issues

Even with the right column and pH, problems can arise. This section addresses the most frequent challenges.

Q4: I've set the pH correctly, but I still see peak tailing. What's wrong?

If ion suppression is correctly implemented, persistent peak tailing often points to secondary interactions with the column or other system issues.

G start Peak Tailing Observed (pH is Correct) check_buffer Is buffer concentration adequate? (e.g., 20-50 mM) start->check_buffer check_column Is the column old or contaminated? check_buffer->check_column Yes increase_buffer Solution: Increase buffer strength check_buffer->increase_buffer No check_overload Is the peak overloaded? check_column->check_overload No clean_column Solution: Flush column or replace check_column->clean_column Yes check_extracolumn Check for extra-column volume (long tubing, bad fittings) check_overload->check_extracolumn No dilute_sample Solution: Reduce injection volume or dilute sample check_overload->dilute_sample Yes fix_tubing Solution: Use shorter, narrower tubing and check fittings check_extracolumn->fix_tubing Yes

Caption: Troubleshooting workflow for peak tailing.

  • Cause 1: Insufficient Buffer Capacity. Using an acid like TFA or formic acid at 0.1% is common, but if your sample is concentrated or has a strong buffering capacity itself, it can locally overwhelm the mobile phase buffer at the point of injection, leading to peak distortion.

    • Solution: Ensure your mobile phase buffer concentration is sufficient, typically between 20-50 mM.[10] Phosphate buffers offer excellent capacity around pH 2.1-3.1.[2]

  • Cause 2: Secondary Silanol Interactions. Even on end-capped columns, some residual silanol groups (Si-OH) exist. At pH > 3, these groups can become ionized (Si-O⁻) and interact electrostatically with any residual positive charges on the analyte or, more commonly, disrupt the hydration layer, leading to tailing.

    • Solution: Ensure your pH is low enough (pH 2.5-3.0) to keep silanols protonated. If tailing persists, consider a column with superior end-capping or a different base silica.

  • Cause 3: Column Contamination or Overload. Accumulation of strongly retained matrix components can create active sites that cause tailing. Injecting too much mass of the analyte can also saturate the stationary phase.[10][11]

    • Solution: First, try reducing the injection volume by half to check for overload. If that doesn't help, flush the column with a strong solvent (like isopropanol) or, if it's an older column, replace it. Always use a guard column to protect your analytical column from contamination.[6][10]

Section 4: Advanced & Alternative Column Chemistries

For particularly challenging separations, such as those involving very polar aromatic acids or complex mixtures, specialized columns may be required.

Q5: My aromatic acid is very polar and has poor retention even on a C18 with 100% aqueous mobile phase. What should I use?

This is a common problem for aromatic acids with multiple hydroxyl or other polar functional groups (e.g., gallic acid, 4-hydroxybenzoic acid).[12] Standard C18 phases can suffer from "pore dewetting" or collapse in highly aqueous mobile phases, leading to a sudden loss of retention.[13][14]

  • The Solution: Polar-Embedded or Polar-Endcapped Columns.

    • Mechanism: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain or at the silica surface.[5][14][15] This polar group helps to maintain a layer of water on the stationary phase surface, preventing the hydrophobic chains from collapsing in 100% aqueous conditions.[5][13] This ensures stable, reproducible retention for polar analytes.[5][14]

    • Benefit: They offer a different selectivity compared to standard C18 phases and are ideal for methods that need to start at very low organic concentrations.[5][15]

  • Alternative Solution: Mixed-Mode Chromatography.

    • Mechanism: Mixed-mode columns contain both hydrophobic (e.g., C18) and ion-exchange (e.g., anion-exchange) functional groups. This allows for simultaneous retention based on hydrophobicity and ionic charge.[12][16]

    • Benefit: This approach provides powerful and tunable selectivity. By adjusting both the organic content and the concentration/pH of the mobile phase buffer, you can significantly alter the retention of acidic analytes.[16]

Frequently Asked Questions (FAQs)

  • Q: Can I use methanol instead of acetonitrile?

    • A: Yes. Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, and one may provide better resolution than the other for your specific sample. Methanol is generally more viscous and generates higher backpressure. It's always worth screening both during method development.

  • Q: What is the purpose of adding TFA to the mobile phase?

    • A: Trifluoroacetic acid (TFA) is a strong acid used at low concentrations (0.05-0.1%) to control the pH at a low level (~pH 2) for ion suppression. It also acts as an ion-pairing agent, which can sometimes improve the peak shape of basic compounds, but for acids, its primary role is pH control.[17] Note that TFA can suppress ionization in mass spectrometry detectors.

  • Q: How often should I replace my guard column?

    • A: This depends entirely on sample cleanliness. Monitor your system pressure and peak shapes. A gradual increase in pressure or a deterioration in the peak shape (e.g., splitting or tailing) of early eluting peaks are signs that the guard column is clogged or contaminated and should be replaced.

References

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals dedicated to the high-purity synthesis of 5-Acetyl-2-aminobenzoic acid. Recognizing the compound's significance as a key intermediate, achieving high purity is paramount for the success of subsequent research and development stages. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern impurity formation and removal.

Overview of Synthesis and Impurity Profile

The most common and direct laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of anthranilic acid (2-aminobenzoic acid). While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of impurities. The primary challenge lies in controlling the regioselectivity of the acylation and preventing side reactions involving the two functional groups: the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH).

The amino group is a powerful ortho-, para-director, while the carboxyl group is a meta-director. The desired product results from acylation at the C5 position, which is para to the strongly activating amino group. However, competing reactions can lead to the formation of several key impurities.

Primary Impurity Formation Pathways

The following diagram illustrates the intended reaction and the formation pathways of the most common impurities.

G A Anthranilic Acid (Starting Material) C This compound (Desired Product) A->C Desired Pathway (Para-Acylation) I1 N-Acetylanthranilic Acid (Amide Impurity) A->I1 N-Acylation (Amide Formation) I2 4-Acetyl-2-aminobenzoic Acid (Isomeric Impurity) A->I2 Competing Pathway (Ortho-Acylation) I3 Diacylated Products (Over-reaction) A->I3 Further Acylation I4 Polymeric/Degradation Products (Tar) A->I4 Harsh Conditions (High Temp.) B Acetyl Chloride / Acetic Anhydride + Lewis Acid (e.g., AlCl3) B->C B->I1 B->I2 C->I3 Further Acylation C->I4 Harsh Conditions (High Temp.)

Caption: Reaction scheme for the synthesis of this compound and the formation of major impurities.

Common Impurities Summarized
Impurity NameSource / Reason for FormationImpact on Quality
Unreacted Anthranilic Acid Incomplete reaction; insufficient acylating agent or catalyst.Affects yield; can be difficult to separate due to similar functional groups.
N-Acetylanthranilic Acid Direct acylation of the highly nucleophilic amino group. This reaction is often faster than ring acylation.[1]Can be a major impurity if the amino group is not properly managed.
Positional Isomers (e.g., 4-Acetyl) Competing electrophilic substitution at other positions on the ring.Difficult to separate from the desired product due to very similar physical properties.
Diacylated Products Over-reaction where a second acetyl group is added to the ring or the nitrogen.Increases molecular weight and introduces separation challenges.
Polymeric/Tar-like Substances Decomposition or polymerization under harsh conditions (e.g., excessive heat or catalyst).Results in a dark-colored product that is difficult to purify and handle.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and purification process in a question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a large amount of unreacted anthranilic acid. How can I drive the reaction to completion?

A1: Low conversion is typically a result of suboptimal reaction conditions or reagent stoichiometry.

  • Causality: The Friedel-Crafts acylation is a catalytic reaction. Insufficient catalyst (e.g., AlCl₃) will result in a sluggish or incomplete reaction. Furthermore, both the amino and carboxylic acid groups on the starting material can complex with the Lewis acid catalyst, effectively sequestering it. Therefore, more than a stoichiometric amount of catalyst is often required.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: For anthranilic acid, at least 2.5-3.0 equivalents of AlCl₃ are recommended. One equivalent complexes with the carboxyl group, another with the amino group, and the remainder acts as the catalyst.

    • Optimize Reaction Temperature: While initial mixing should be done at a low temperature (0-5 °C) to control the initial exothermic reaction, the reaction may require gentle heating (e.g., 40-60 °C) for several hours to proceed to completion. Monitor the reaction progress by TLC.

    • Check Reagent Purity: Ensure the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid are anhydrous and of high purity. Moisture will deactivate the catalyst.

Q2: My final product is contaminated with a significant amount of N-Acetylanthranilic acid. How can I prevent this side reaction?

A2: N-acylation is a common and often rapid side reaction due to the high nucleophilicity of the amino group.

  • Causality: The lone pair of electrons on the nitrogen of the amino group can directly attack the electrophilic carbonyl of the acylating agent, forming an amide. This reaction can sometimes be faster than the Lewis acid-catalyzed ring acylation.

  • Troubleshooting Steps:

    • Complex the Amino Group: The primary strategy is to add the anthranilic acid to the Lewis acid/solvent slurry first. The AlCl₃ will complex with the amino group, reducing its nucleophilicity and directing the acylation towards the aromatic ring.

    • Control Reagent Addition: Add the acylating agent (acetyl chloride) slowly and at a low temperature (0-5 °C) to the mixture of anthranilic acid and Lewis acid. This slow addition maintains a low concentration of the acylating agent, favoring the slower, catalytic ring substitution over the rapid N-acylation.

Q3: HPLC analysis shows an isomeric impurity that is very difficult to remove by recrystallization. How can I improve the regioselectivity of the reaction?

A3: The presence of positional isomers, such as 4-acetyl-2-aminobenzoic acid, points to a lack of complete regiochemical control.

  • Causality: While the C5 position (para to -NH₂) is electronically and sterically favored, some substitution can occur at other activated positions if the reaction conditions are too harsh or not properly controlled.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence selectivity. A non-polar solvent like dichloromethane or 1,2-dichloroethane is often preferred as it allows for better temperature control and solubility of the reaction complex.

    • Temperature Management: Avoid high reaction temperatures. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing the overall selectivity of the reaction. Maintain a consistent and controlled temperature throughout the reaction.

    • Purification Strategy: If an isomer is present, a simple recrystallization may not be sufficient. Consider preparative chromatography (e.g., flash column chromatography) or a carefully designed fractional crystallization protocol with multiple solvent systems.

Q4: My isolated product is a dark brown or black solid, not the expected off-white powder. How can I decolorize it?

A4: A dark color is indicative of degradation or the formation of polymeric tar-like impurities.

  • Causality: Friedel-Crafts reactions, if overheated or if impure reagents are used, can lead to complex side reactions and polymerization, resulting in highly colored, insoluble byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: The most critical step is prevention. Ensure the reaction temperature does not exceed the recommended range. The workup step, where the reaction is quenched with water/acid, is highly exothermic and must also be performed carefully at low temperatures.

    • Decolorization during Purification:

      • Dissolve the crude product in a suitable solvent for recrystallization (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

      • Boil the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. This method is highly effective for removing color.[2]

Recommended Experimental Protocols

The following protocols are designed to maximize yield and purity by incorporating the principles discussed above.

Protocol 3.1: Optimized Synthesis of this compound
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) to anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Complex Formation: Cool the slurry to 0 °C in an ice bath. Slowly add anthranilic acid (1.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for complete complexation.

  • Acylation: Add acetyl chloride (1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 45-50 °C. Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 3-5 hours.

  • Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding the mixture to a beaker of crushed ice and concentrated HCl. This step is highly exothermic and should be done in a fume hood with caution.

  • Isolation: Stir the quenched mixture until all the ice has melted. The product should precipitate as a solid. Isolate the crude solid by vacuum filtration and wash thoroughly with cold water.

Protocol 3.2: High-Purity Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is often a good choice. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid.

    • If the solution is colored, this is the point to add activated charcoal as described in Q4. If charcoal is used, perform a hot filtration.

    • If no charcoal is needed, slowly add hot water to the ethanol solution until it just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[3]

    • Dry the crystals under vacuum.

Analytical Workflow for Quality Control

A robust analytical workflow is essential to confirm purity and properly characterize the final product.

Analytical Techniques
TechniquePurpose
HPLC/UPLC The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[4]
¹H NMR Confirms the chemical structure and identifies major impurities. The aromatic region is particularly diagnostic for distinguishing between isomers.
Mass Spec (MS) Confirms the molecular weight of the product (C₉H₉NO₃, MW: 179.17 g/mol ) and helps in identifying unknown impurities.[5]
Melting Point A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.
Expected ¹H NMR Data (in DMSO-d₆)

This is a representative table; actual shifts may vary based on solvent and concentration.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Acetyl)~2.5Singlet3H
Aromatic H~6.9Doublet1H
Aromatic H~7.8Doublet of doublets1H
Aromatic H~8.1Doublet1H
-NH₂~7.5Broad Singlet2H
-COOH~11.0-13.0Broad Singlet1H

Quality Control Workflow Diagram

G Start Crude Product Isolated TLC TLC Analysis (Quick Purity Check) Start->TLC Recryst Recrystallization (Protocol 3.2) TLC->Recryst Impurities Detected HPLC HPLC for Purity (>99%?) Recryst->HPLC NMR_MS Structure Confirmation (¹H NMR, MS) HPLC->NMR_MS Yes Repurify Further Purification (e.g., Column Chromatography) HPLC->Repurify No Final Final Product (High Purity) NMR_MS->Final Repurify->HPLC

Caption: A typical analytical workflow for the purification and validation of this compound.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this synthesis? The Friedel-Crafts acylation involves corrosive and water-sensitive reagents. Aluminum chloride reacts violently with water. Acetyl chloride is corrosive and a lachrymator. The reaction and especially the workup should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Can I use a different Lewis acid instead of aluminum chloride? Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃. Reaction conditions, including temperature and time, would need to be re-optimized. AlCl₃ is typically the most effective for this type of transformation.

  • How should I store this compound? The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. The amino group can be susceptible to slow air oxidation over time, which may lead to discoloration.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Acetyl-2-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure a successful, scalable, and reproducible process.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and scalable route proceeds from 2-aminobenzoic acid (anthranilic acid) via a three-step sequence: protection of the amine, Friedel-Crafts acylation, and subsequent deprotection.

The Strategic Rationale

Direct Friedel-Crafts acylation of anthranilic acid is highly challenging. The amino group (-NH₂) is a Lewis base that forms a complex with the Lewis acid catalyst (e.g., aluminum chloride), deactivating it.[1][2] This interaction also makes the aromatic ring electron-deficient and thus less reactive towards electrophilic substitution. Therefore, a protection-acylation-deprotection strategy is employed.

  • Protection: The amino group of anthranilic acid is acetylated using acetic anhydride. This forms an amide (N-acetylanthranilic acid), which is less basic and does not irreversibly bind to the Lewis acid catalyst.[3]

  • Friedel-Crafts Acylation: The N-acetyl group is an ortho-, para-director. In conjunction with the meta-directing carboxylic acid group, this strongly favors the introduction of the second acetyl group at the 5-position (para to the amine).

  • Deprotection: The N-acetyl group is removed via hydrolysis under acidic or basic conditions to yield the final product.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from anthranilic acid to the target molecule.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 2-Aminobenzoic Acid (Anthranilic Acid) B N-Acetylanthranilic Acid A->B Acetic Anhydride Heat C N-Acetyl-5-acetyl- 2-aminobenzoic Acid B->C 1. Acetyl Chloride 2. AlCl₃ D This compound (Final Product) C->D Acid or Base Hydrolysis

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Problem 1: Low yield or incomplete reaction during the N-acetylation (protection) step.

  • Question: My initial protection reaction of anthranilic acid with acetic anhydride is sluggish and gives a poor yield. What factors should I investigate?

  • Answer: This is a common issue when moving to a larger scale. The primary causes are often insufficient heating, premature hydrolysis of the anhydride, or inadequate mixing.

    • Causality: The reaction requires thermal energy to overcome the activation barrier. Acetic anhydride is highly susceptible to hydrolysis by water; any moisture in the starting material or reactor will consume the reagent, reducing the effective stoichiometry. On a larger scale, poor mixing can lead to localized "hot spots" or areas where reactants are not in sufficient contact.

    • Mitigation Strategies:

      • Ensure Anhydrous Conditions: Dry the anthranilic acid thoroughly before use. Ensure the reactor is clean and dry.

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to compensate for any minor moisture.

      • Temperature Control: Gently reflux the mixture to ensure the reaction goes to completion.[3] Monitor the dissolution of the solid anthranilic acid as an initial indicator of reaction progress.

      • Mixing: Use an appropriate overhead stirrer to ensure the mixture is homogeneous throughout the heating period.

Problem 2: Formation of multiple isomers during the Friedel-Crafts acylation.

  • Question: After the Friedel-Crafts step, HPLC analysis shows my desired 5-acetyl product along with other isomers. How can I improve regioselectivity?

  • Answer: Regioselectivity in Friedel-Crafts acylation is highly dependent on kinetic vs. thermodynamic control, which is governed primarily by temperature.

    • Causality: While the 5-position is electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other, less-favored positions. The stoichiometry of the Lewis acid (AlCl₃) is also critical; an excess can lead to complexation with the carbonyls, altering the directing effects and potentially promoting side reactions.

    • Mitigation Strategies:

      • Strict Temperature Control: The addition of AlCl₃ is highly exothermic. Add the catalyst portion-wise to the reaction mixture while maintaining a low internal temperature (e.g., 0-5°C) using an efficient cooling bath.[2]

      • Controlled Reaction Temperature: After the addition of the catalyst, allow the reaction to warm slowly to a controlled temperature (e.g., room temperature or slightly above) and hold it there. Avoid excessive heating, which favors the formation of thermodynamic byproducts.[2]

      • Monitor Progress: Use in-process controls (TLC or HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent isomerization or side reactions.

ParameterEffect on SelectivityRecommended Action for Scale-Up
Temperature High temperatures (>60°C) decrease selectivity.Maintain temperature below 25°C.
AlCl₃ Addition Rapid addition causes temperature spikes.Slow, portion-wise addition at 0-5°C.
Reaction Time Prolonged time can lead to isomerization.Monitor reaction and quench upon completion.
Caption: Impact of key parameters on the regioselectivity of Friedel-Crafts acylation.

Problem 3: The deprotection (hydrolysis) step is incomplete or leads to product degradation.

  • Question: I'm struggling to remove the N-acetyl group. Strong acid seems to be degrading my product, while basic conditions are ineffective. What is the optimal approach?

  • Answer: The amide bond of the N-acetyl group is stable, and its cleavage requires forcing conditions that can also affect the final product if not properly controlled.

    • Causality: The target molecule contains both an amine and a carboxylic acid, making it amphoteric and susceptible to degradation under harsh pH and high temperatures. Strong acid can promote side reactions, while strong base can be difficult to neutralize on a large scale.

    • Mitigation Strategies:

      • Acid Hydrolysis (Preferred): Use moderately concentrated acid (e.g., 3-6 M HCl or H₂SO₄) and heat to reflux. The key is to find the balance between reaction time and temperature.

      • Monitor Closely: Track the disappearance of the N-acetylated intermediate by TLC or HPLC. The reaction is typically complete within 4-8 hours.

      • Controlled Cooldown & Neutralization: Once complete, cool the reaction mixture slowly. Carefully neutralize the acid to precipitate the product. A rapid, uncontrolled neutralization can generate significant heat and affect the crystal structure and purity of the isolated solid.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this process at scale?

    • A1: The two main hazards are the handling of acetic anhydride and aluminum chloride. Acetic anhydride is corrosive and a lachrymator.[3] Aluminum chloride reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. An emergency shower and eyewash station must be readily accessible.[4]

  • Q2: How should I manage the waste streams generated during this synthesis?

    • A2: The primary waste streams will be acidic and basic aqueous solutions from work-up and neutralization steps. These must be neutralized to a safe pH range (typically 6-9) before disposal, in accordance with local regulations. Organic solvent waste should be collected separately.

  • Q3: Can I use a different protecting group for the amine?

    • A3: Yes, other protecting groups like tosyl (p-toluenesulfonyl) can be used.[1][2] However, the tosyl group is significantly more stable and requires very harsh conditions for removal (e.g., concentrated sulfuric acid at 90-100°C), which may not be suitable for the final product.[2] The acetyl group offers a good balance of stability during acylation and ease of removal.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All procedures should be performed by qualified personnel with a thorough risk assessment.

Protocol 1: Synthesis of N-Acetylanthranilic Acid (Protection)
  • Charge a clean, dry reactor with 2-aminobenzoic acid (1.0 eq).

  • Add acetic anhydride (1.2 eq) to the reactor.

  • Equip the reactor with an overhead stirrer and a reflux condenser.

  • Heat the mixture gently to 120-130°C and maintain for 2-3 hours. The solid should fully dissolve.

  • Allow the reaction mixture to cool to approximately 80°C.

  • Slowly add water (2 mL per gram of starting material) to quench the excess acetic anhydride. An exotherm will be observed.

  • Continue cooling the mixture to room temperature, then to 0-5°C in an ice bath to maximize crystallization.

  • Isolate the white solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum at 60-70°C to a constant weight. (Expected yield: 90-95%).

Protocol 2: Friedel-Crafts Acylation
  • Charge a dry, inerted reactor with N-acetylanthranilic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0-5°C.

  • In a separate, dry vessel, prepare a solution of acetyl chloride (1.1 eq) in the same solvent.

  • Slowly add the acetyl chloride solution to the reactor, maintaining the temperature below 10°C.

  • Begin the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 2.5 eq). CRITICAL STEP: This is highly exothermic. Add small portions over 2-3 hours, ensuring the internal temperature does not exceed 5°C. Significant HCl gas evolution will occur; ensure proper scrubbing.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by HPLC.

  • Once complete, carefully quench the reaction by slowly transferring the reaction mixture to a separate reactor containing crushed ice and water.

  • Separate the organic layer, wash with water and brine, then dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-acetyl-5-acetyl-2-aminobenzoic acid.

Protocol 3: Deprotection to Yield Final Product
  • Charge the crude product from the previous step into a reactor.

  • Add 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once complete, cool the solution to room temperature.

  • Adjust the pH to approximately 4.5-5.0 with a solution of sodium hydroxide. The product will precipitate as a solid.

  • Cool the slurry to 0-5°C to complete precipitation.

  • Isolate the product by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the final product, this compound, under vacuum.

Section 5: Visualization of Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting low yields in the critical Friedel-Crafts acylation step.

G Start Low Yield in Acylation Step Check_SM Check Purity of N-Acetylanthranilic Acid Start->Check_SM Check_Reagents Verify Anhydrous AlCl₃ and Acetyl Chloride Start->Check_Reagents Check_Temp Review Temperature Logs During AlCl₃ Addition Start->Check_Temp Check_Quench Analyze Aqueous Layer After Quench Start->Check_Quench Impure_SM Impurity Detected? (e.g., residual Anthranilic Acid) Check_SM->Impure_SM Wet_Reagents Reagents Exposed to Moisture? Check_Reagents->Wet_Reagents Temp_Spike Temperature > 10°C? Check_Temp->Temp_Spike Product_Loss Product in Aqueous Layer? Check_Quench->Product_Loss Action_Repurify Action: Repurify Starting Material Impure_SM->Action_Repurify Yes Action_NewReagents Action: Use Fresh, Anhydrous Reagents Wet_Reagents->Action_NewReagents Yes Action_ImproveCooling Action: Improve Cooling Efficiency & Slow Addition Rate Temp_Spike->Action_ImproveCooling Yes Action_AdjustpH Action: Adjust pH Before Extraction or Perform Back-Extraction Product_Loss->Action_AdjustpH Yes

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Purity Determination of 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry, pivotal for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products.[1] The validation of these HPLC methods is not merely a procedural step but a foundational requirement mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).[2][3] This process demonstrates that an analytical procedure is unequivocally suitable for its intended purpose.[4]

This guide provides an in-depth, comparative analysis of the validation process for a stability-indicating reversed-phase HPLC (RP-HPLC) method designed for the purity determination of 5-Acetyl-2-aminobenzoic acid. As a critical pharmaceutical intermediate, the purity of this compound directly impacts the quality of the final API. We will dissect the causality behind experimental choices, present detailed protocols, and provide supporting data, grounded in the principles of the ICH Q2(R1) guideline.[2][3]

Method Development: A Comparative Approach to Chromatographic Conditions

The development of a robust, stability-indicating HPLC method begins with the careful selection and optimization of chromatographic parameters.[1] The goal is to achieve adequate separation of the main analyte from its potential impurities and degradation products. For an acidic compound like this compound (possessing both a carboxylic acid and an aromatic amine group), controlling the mobile phase pH is critical to ensure good peak shape and retention.[5]

Let's compare two potential starting conditions:

ParameterMethod A (Phosphate Buffer)Method B (Formate Buffer)Rationale & Outcome
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)The C18 column is a versatile, non-polar stationary phase suitable for retaining the moderately non-polar this compound.[6]
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0)B: AcetonitrileA: 0.1% Formic Acid in Water (pH ~2.7)B: AcetonitrileMethod A: Phosphate buffers offer excellent pH control but are non-volatile, making them incompatible with mass spectrometry (LC-MS). Method B: Formic acid is a volatile buffer, ideal for LC-MS, and provides a low pH to suppress the ionization of the carboxylic acid, promoting retention and sharp peaks.
Gradient 10-90% B over 20 min10-90% B over 20 minA gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.[6]
Detection UV at 254 nmUV at 254 nmBased on the chromophores (acetylated aromatic amine) present in the molecule, 254 nm is a reasonable starting wavelength for detection.
Final Optimized Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program: 10% B to 90% B in 20 minutes, hold for 5 minutes, return to 10% B in 1 minute, and equilibrate for 4 minutes.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Validation of the Analytical Method

The validation process is executed according to the ICH Q2(R1) guideline, which outlines the necessary tests to prove a method's reliability.[2][3][7]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is most effectively demonstrated through forced degradation studies.[8][9]

Causality: Forced degradation (or stress testing) subjects the drug substance to harsh conditions to intentionally generate degradation products.[8][9] By demonstrating that the peaks of these degradants are well-resolved from the main analyte peak, we prove the method is "stability-indicating." The target degradation is typically between 5-20%.[10]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C.[10] Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C.[10] Withdraw aliquots, neutralize with 1N HCl, dilute, and analyze.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature.[10] Monitor at timed intervals, dilute, and analyze.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C.[10] Sample at time points (e.g., 24, 48 hours), dissolve, dilute, and analyze.

  • Photolytic Degradation: Expose the solid drug substance to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be protected from light. Dissolve, dilute, and analyze both samples.

  • Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample. Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (e.g., purity angle < purity threshold) must show no co-eluting peaks, confirming the spectral homogeneity of the main peak.

dot

References

Comparative analysis of spectroscopic data of aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Aminobenzoic Acid Isomers

Introduction: The Critical Role of Isomerism in Drug Development

In the landscape of pharmaceutical sciences, the precise arrangement of atoms within a molecule can be the determining factor between a life-saving therapeutic and an inactive compound. This principle is powerfully illustrated by the isomers of aminobenzoic acid: ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA). While sharing the same molecular formula (C₇H₇NO₂), the positional variance of the amino (-NH₂) and carboxyl (-COOH) groups on the benzene ring imparts unique physicochemical and biological properties to each isomer.[1][2]

Derivatives of ortho-aminobenzoic acid are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] In contrast, para-aminobenzoic acid is widely known as a UVB-absorbing agent in sunscreens and as a vital intermediate in the bacterial synthesis of folate, a pathway targeted by sulfonamide antibiotics.[1][4] The meta- isomer remains the least therapeutically exploited, representing an area of untapped potential for drug discovery.[1][3]

Given their distinct biological roles and applications, the ability to unambiguously differentiate between these isomers is paramount for quality control, synthesis verification, and regulatory compliance in drug development.[5] Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides a comparative analysis of UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: Why Positional Isomerism Dictates Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the energy required to promote electrons from a ground state to an excited state.[6][7] In aminobenzoic acids, the benzene ring, with its delocalized π-electrons, acts as the primary chromophore. The carboxyl group acts as an electron-withdrawing group, while the amino group is a powerful electron-donating auxochrome. The efficacy of this "push-pull" electronic system is highly dependent on the relative positions of these groups, directly influencing the energy of the π → π* transitions and, consequently, the maximum absorption wavelength (λmax).[8][9]

  • Ortho-Aminobenzoic Acid: The proximity of the -NH₂ and -COOH groups allows for intramolecular hydrogen bonding. This interaction introduces steric hindrance, slightly disrupting the planarity of the molecule and impeding optimal resonance.

  • Meta-Aminobenzoic Acid: The groups are positioned such that there is no direct resonance interaction (conjugation) between them. The electronic effects are primarily inductive, resulting in a lower λmax compared to the ortho and para isomers.

  • Para-Aminobenzoic Acid: The 1,4-substitution allows for the most effective resonance stabilization across the entire molecule, from the electron-donating amino group to the electron-withdrawing carboxyl group. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic (red) shift to a longer λmax.[2]

Data Presentation: Comparative UV-Vis Absorption Maxima

The following table summarizes typical absorption maxima for the aminobenzoic acid isomers, demonstrating the clear differentiation possible with this technique.

Isomerλmax (nm)Notes
Ortho-Aminobenzoic Acid ~215, ~330The dual peaks reflect different electronic transitions within the molecule.
Meta-Aminobenzoic Acid ~215, ~300Exhibits the lowest λmax for the main transition due to lack of direct resonance.
Para-Aminobenzoic Acid ~226, ~278-294Shows the most significant red-shift due to extended conjugation.[10][11]

Note: Absolute λmax values can vary slightly depending on the solvent used.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol ensures a self-validating system by including a blank measurement to account for solvent absorbance.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or buffered aqueous solutions).

  • Stock Solution Preparation: Accurately weigh a small amount of the aminobenzoic acid isomer and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan the sample across the same wavelength range and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Transparent Solvent Stock Prepare Stock Solution Solvent->Stock Work Prepare Working Solution Stock->Work Blank Measure Solvent Blank Work->Blank Load Cuvette Sample Measure Sample Blank->Sample Spectrum Record Spectrum Sample->Spectrum Identify Identify λmax Spectrum->Identify Isomer_Spectra_Relation cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_spectra Resulting Spectra Ortho Ortho Isomer (Intramolecular H-Bond) Electronic Electronic Transitions (HOMO-LUMO Gap) Ortho->Electronic Vibrational Vibrational Modes (Bond Frequencies) Ortho->Vibrational Nuclear Nuclear Shielding (Chemical Environment) Ortho->Nuclear Meta Meta Isomer (Inductive Effects) Meta->Electronic Meta->Vibrational Meta->Nuclear Para Para Isomer (Resonance & Intermolecular H-Bond) Para->Electronic Para->Vibrational Para->Nuclear UV UV-Vis Spectrum Electronic->UV determines IR FTIR / Raman Spectra Vibrational->IR determines NMR NMR Spectrum Nuclear->NMR determines NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Shim Shim Magnetic Field Insert->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Analyze Reference & Analyze Spectrum Process->Analyze

References

A Researcher's Guide to the Comparative Biological Evaluation of 5-Acetyl-2-aminobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, positional isomerism is a critical determinant of a molecule's pharmacological profile. The substitution pattern on an aromatic ring can profoundly alter its interaction with biological targets, leading to vastly different activities. This guide provides a comprehensive framework for the comparative biological evaluation of 5-acetyl-2-aminobenzoic acid and its structural isomers. While direct head-to-head comparative data for these specific acetylated isomers is sparse in the current literature, this document serves as a technical manual for researchers. It outlines the foundational principles of their structure-activity relationships, details robust experimental protocols for their evaluation, and provides the scientific rationale for assay selection. By leveraging established knowledge of the parent aminobenzoic acid isomers and their more complex derivatives, we can construct a logical approach to investigating the therapeutic potential of these intriguing compounds.

The Significance of Isomerism in Acetyl-Aminobenzoic Acids

The parent aminobenzoic acids—ortho (anthranilic acid), meta, and para (PABA)—exhibit distinct biological roles dictated by the spatial arrangement of their amino and carboxyl groups[1][2]. Anthranilic acid derivatives are known for their anti-inflammatory effects through cyclooxygenase (COX) inhibition, while PABA is a key component in the bacterial folate synthesis pathway[1][2]. The introduction of an acetyl group to these scaffolds adds another layer of complexity and potential for specific biological interactions.

The position of the acetyl group, in addition to the amino and carboxyl moieties, will influence the molecule's electronic distribution, steric hindrance, lipophilicity, and hydrogen bonding capacity. These physicochemical properties are paramount in defining the compound's absorption, distribution, metabolism, excretion (ADME) profile and its affinity for specific biological targets. A systematic comparison of isomers is therefore essential to unlock their therapeutic potential.

Key Biological Assays for Comparative Evaluation

Based on the known activities of aminobenzoic acid derivatives, the following assays are recommended for a comprehensive comparative screening of this compound and its isomers.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Rationale: Derivatives of 2-aminobenzoic acid (anthranilic acid) are established non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes[1][3]. It is therefore a primary hypothesis that certain acetyl-aminobenzoic acid isomers, particularly those with a substitution pattern resembling anthranilic acid, may exhibit similar activity. A comparative screening against COX-1 and COX-2 can reveal both the potency and the selectivity of each isomer, the latter being a critical factor in mitigating gastrointestinal side effects[2][4].

Experimental Protocol: In Vitro COX Inhibition Assay [1][3]

  • Enzyme and Substrate Preparation:

    • Use purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Dissolve test isomers in a suitable solvent like DMSO to create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with no inhibitor for 100% enzyme activity and wells without the enzyme for background control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period, for example, 10 minutes, at 37°C.

    • Terminate the reaction as per the instructions of the detection kit.

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit with a microplate reader.

    • Calculate the percentage of inhibition for each isomer concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer against both COX-1 and COX-2.

Data Presentation:

IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental DataExperimental DataCalculated Value
4-Acetyl-2-aminobenzoic acidExperimental DataExperimental DataCalculated Value
3-Acetyl-2-aminobenzoic acidExperimental DataExperimental DataCalculated Value
Other Isomers...Experimental DataExperimental DataCalculated Value
Anticancer Activity: Cytotoxicity Assay

Rationale: Numerous derivatives of aminobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines[5][6][7]. The mechanism of action can vary widely, but initial screening for cytotoxicity is a crucial first step in identifying potential anticancer agents. The MTT assay is a reliable and widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Culture:

    • Seed cancer cells (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing serial dilutions of the acetyl-aminobenzoic acid isomers.

    • Include untreated cells as a control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Measurement:

    • Remove the treatment medium.

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

IsomerCell LineIC50 (µM)
This compoundHepG2Experimental Data
4-Acetyl-2-aminobenzoic acidHepG2Experimental Data
3-Acetyl-2-aminobenzoic acidHepG2Experimental Data
Other Isomers...HepG2Experimental Data
Neuroprotective Potential: Cholinesterase Inhibition Assay

Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease[9][10]. Derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and shown to be inhibitors of these enzymes[9]. Evaluating the acetylated isomers for this activity could uncover novel candidates for neurodegenerative disease treatment.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [9]

  • Reagent Preparation:

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum).

    • Prepare solutions of the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).

    • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Dissolve test isomers in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer (pH 8.0), the respective enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BChE).

  • Measurement and Analysis:

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the rate of color change by monitoring the absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 values for each isomer against both enzymes.

Data Presentation:

IsomerAChE IC50 (µM)BChE IC50 (µM)
This compoundExperimental DataExperimental Data
4-Acetyl-2-aminobenzoic acidExperimental DataExperimental Data
3-Acetyl-2-aminobenzoic acidExperimental DataExperimental Data
Other Isomers...Experimental DataExperimental Data

Visualizing Structure-Activity Relationships and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

experimental_workflow cluster_isomers Isomer Library cluster_assays Biological Assays cluster_data Data Analysis I1 This compound A1 COX Inhibition Assay I1->A1 A2 Cytotoxicity (MTT) Assay I1->A2 A3 Cholinesterase Inhibition Assay I1->A3 I2 4-Acetyl-2-aminobenzoic acid I2->A1 I2->A2 I2->A3 I3 Other Isomers I3->A1 I3->A2 I3->A3 D1 IC50 Determination A1->D1 A2->D1 A3->D1 D2 Selectivity Index Calculation D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Caption: General workflow for the comparative biological evaluation of acetyl-aminobenzoic acid isomers.

cox_pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Isomer Acetyl-aminobenzoic Acid Isomer Isomer->COX Inhibition

Caption: The cyclooxygenase (COX) pathway and the site of inhibition by active compounds.

Conclusion and Future Directions

The systematic biological evaluation of this compound and its isomers represents a valuable endeavor in the quest for novel therapeutic agents. Although direct comparative data is currently lacking, the protocols and rationale presented in this guide provide a robust starting point for researchers. By investigating their effects in anti-inflammatory, anticancer, and cholinesterase inhibition assays, a comprehensive picture of their structure-activity relationships can be constructed. Future research should focus on performing these comparative studies to populate the data tables presented herein. Such efforts will undoubtedly shed light on the subtle yet powerful influence of isomeric positioning on biological activity and pave the way for the development of new, more effective pharmaceuticals.

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Acetyl-2-aminobenzoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 5-acetyl-2-aminobenzoic acid scaffold, a promising framework in the rational design of novel anti-inflammatory therapeutics. In the ever-evolving landscape of drug discovery, understanding the nuanced relationship between a molecule's architecture and its biological function is paramount. This guide provides a comparative analysis of key structural modifications to this scaffold, grounded in experimental data, to elucidate the principles governing its anti-inflammatory activity.

The journey from a lead compound to a clinical candidate is one of iterative refinement. For derivatives of aminobenzoic acid, this journey has a rich history, with many analogs demonstrating potent anti-inflammatory, analgesic, and antipyretic properties.[1] The parent structure, 2-aminobenzoic acid (anthranilic acid), is the foundation for several non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[2] The addition of an acetyl group at the C5 position introduces a key modification point, offering new avenues to enhance potency, selectivity, and pharmacokinetic profiles.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, data-supported narrative of the structure-activity relationship (SAR) of this compound derivatives. We will dissect the core scaffold, analyze the impact of substitutions at key positions, and provide the experimental context necessary to apply these insights to your own research endeavors.

The this compound Scaffold: Key Loci for Modification

The therapeutic potential of a chemical scaffold is unlocked by understanding its key interactive regions. The this compound molecule presents several strategic positions where chemical modifications can profoundly influence its pharmacological properties. These primary loci are the C2-amino group, the C1-carboxylic acid, and the C5-acetyl group.

cluster_0 This compound Scaffold mol L2 C2-Amino Group (Site for acylation/amidation) N2->L2 L1 C1-Carboxylic Acid (Key for COX inhibition) C1->L1 L3 C5-Acetyl Group (Modulation of potency/selectivity) C5->L3

Key modification points on the core scaffold.
  • C1-Carboxylic Acid: This acidic moiety is a classic feature of most NSAIDs, crucial for binding to the active site of COX enzymes.

  • C2-Amino Group: This site offers a prime handle for derivatization, such as acylation, to introduce new pharmacophoric elements that can interact with subsidiary binding pockets or alter the molecule's overall physicochemical properties.

  • C5-Acetyl Group: Modification of this ketone-containing substituent can influence electronic properties and provide another vector for exploring interactions within the target enzyme.

Structure-Activity Relationship (SAR) Analysis

The central tenet of medicinal chemistry is that small structural changes can lead to large effects on biological activity. By examining derivatives of the core scaffold, we can deduce a working SAR model.

The Critical Role of the C2-Amino Group Modification

A pivotal strategy for enhancing the anti-inflammatory and analgesic activity of this scaffold involves the acylation of the C2-amino group. This transformation converts the primary amine into an amide, which can significantly alter the molecule's binding mode and potency.

For example, studies on related scaffolds like 2-hydroxy-5-acetamidobenzoic acid have shown that this acetamido group is critical for activity.[3][4] Increasing the steric bulk of the acyl group, for instance by replacing the acetyl methyl with a phenyl or benzyl group, has been explored to enhance selectivity for the COX-2 isoform over COX-1.[3] The rationale is that the larger, inducible active site of COX-2 can accommodate bulkier ligands compared to the more constricted active site of the constitutive COX-1 enzyme. This strategy aims to reduce the gastrointestinal side effects associated with non-selective COX inhibition.

Comparative Performance of Derivatives

To objectively assess the impact of these structural modifications, quantitative data is essential. The following table summarizes experimental data from studies on closely related aminobenzoic acid derivatives, highlighting their inhibitory effects on COX enzymes and in vivo anti-inflammatory activity.

Derivative Name/StructureKey ModificationTargetReported ActivityKey InsightReference
5-Acetamido-2-hydroxybenzoic acid Acylation of C2-amino groupCOX-2 (in silico)Good binding affinityThe acetamido group is a key pharmacophoric feature for COX-2 interaction.[3]
5-(phenylacetamido)-2-hydroxybenzoic acid Benzyl group on C2-amideCOX-2 (in vivo)Reduced painful activity by 74% at 20 mg/kgIncreasing the size of the N-acyl group can significantly boost analgesic activity.[3][4]
N-acylanthranilic acids Various acyl groups on C2-aminePAI-1IC50 values in the micromolar rangeDemonstrates that the scaffold can be adapted to target other enzymes involved in inflammation-related pathways.[5]
Thiazolidinone derivatives of 2-aminobenzoic acid Complex heterocycle formation involving the C2-amineInflammation (in vivo)Potent anti-inflammatory and analgesic activityExtensive modification of the amino group can lead to highly potent compounds.[1]

This table is illustrative and compiles data from related scaffolds to infer the SAR for this compound derivatives, as direct comparative studies on this exact scaffold are limited in the public domain.

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism by which many aminobenzoic acid derivatives exert their anti-inflammatory effect is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

MA Membrane Phospholipids PLA2 Phospholipase A2 MA->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2/PGH2) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor 5-Acetyl-2-aminobenzoic Acid Derivative Inhibitor->COX Inhibition

Inhibition of the Prostaglandin Synthesis Pathway.

By binding to the active site of the COX enzymes, these inhibitors prevent arachidonic acid from being converted into prostaglandins, thereby reducing the inflammatory response. The carboxylic acid group is typically essential for this interaction, as it mimics a portion of the substrate, arachidonic acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a derivatized scaffold and its subsequent biological evaluation.

Protocol 1: Synthesis of N-Acyl-5-acetyl-2-aminobenzoic Acid

This protocol describes a general method for acylating the C2-amino group, a key step in generating active derivatives.

Objective: To synthesize an N-acylated derivative from the parent this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride (or anhydride) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding 1M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield the final N-acyl derivative.

Protocol 2: In Vitro COX Inhibition Assay

This colorimetric assay is a standard method to determine the inhibitory potential of a compound against COX-1 and COX-2 enzymes.[2]

cluster_workflow COX Inhibition Assay Workflow A Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) B Add COX-1 or COX-2 Enzyme, Heme Cofactor, and Test Compound A->B C Pre-incubate for 10 minutes at 37°C B->C D Initiate Reaction by Adding Arachidonic Acid (Substrate) C->D E Incubate for 2 minutes at 37°C D->E F Stop Reaction (e.g., with HCl) E->F G Quantify Prostaglandin (PGE2) using ELISA Kit F->G H Calculate % Inhibition and IC50 Value G->H

Workflow for determining COX inhibitory activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) and solutions of purified COX-1 or COX-2 enzyme, heme cofactor, and arachidonic acid substrate. Dissolve test compounds in DMSO to create stock solutions.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and varying concentrations of the test compound (or DMSO for control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Detection: Quantify the amount of prostaglandin (PGE2) produced using a commercial colorimetric or fluorometric ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship analysis indicates that derivatization of the C2-amino group is a particularly effective strategy for enhancing biological activity. Specifically, the introduction of bulky N-acyl groups may confer selectivity for the COX-2 enzyme, a highly desirable trait for modern anti-inflammatory drugs.

Future research should focus on a systematic exploration of substitutions at all three key loci. The synthesis of a focused library of compounds with variations at the C1, C2, and C5 positions, followed by comprehensive screening against both COX-1 and COX-2, would provide a more complete SAR map. Furthermore, investigating alternative mechanisms beyond COX inhibition could uncover new therapeutic applications for this privileged scaffold. As our understanding of the complex biology of inflammation grows, so too will the opportunities for innovative drug design based on foundational structures like this compound.

References

A Senior Application Scientist's Guide to Validating a Stability-Indicating Assay for 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for a Stability-Indicating Method

In pharmaceutical development, the chemical stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the API, free from interference from its degradation products, process impurities, and excipients.[3] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH), mandate the use of validated SIAMs in stability testing to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][4]

This guide focuses on 5-Acetyl-2-aminobenzoic acid (C₉H₉NO₃), an aromatic carboxylic acid.[5] Whether used as a starting material, a key intermediate, or the API itself, a robust and validated SIAM is non-negotiable for ensuring its purity, potency, and stability throughout the product lifecycle. We will explore the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative technologies, and provide the causal logic behind each experimental choice.

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical technology is the foundation of a successful SIAM. It requires a balance of sensitivity, selectivity, and practicality for the intended purpose, which is typically quantitative analysis of the API and its related substances.[6] High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for this application due to its high resolving power and versatility.[1][7] However, other techniques offer distinct advantages and may be suitable for specific applications.

Technique Typical Detection Limit Advantages Limitations Best Use Case
HPLC ~0.01%High resolution, robust, excellent for quantification, widely available.[8]Moderate analysis time, requires significant solvent volumes.Routine quality control, stability testing, and quantification of known impurities.
UHPLC ~0.01%Faster analysis times, higher resolution, reduced solvent usage compared to HPLC.[9]Higher backpressure requires specialized instrumentation.High-throughput screening, complex mixture analysis.
LC-MS <0.01%Unparalleled sensitivity and selectivity, provides structural information for identifying unknown impurities.[10][11]Higher cost, more complex instrumentation and data analysis.Identification of unknown degradation products, trace-level impurity analysis.
HPTLC ~0.1%Cost-effective, simple, high sample throughput for multiple samples simultaneously.[12]Lower sensitivity and resolution compared to HPLC.Early-stage screening, preliminary analysis.

For the purpose of developing a definitive stability-indicating assay for this compound, Reverse-Phase HPLC (RP-HPLC) with Photodiode Array (PDA) detection is the chosen platform. This combination provides the necessary resolution to separate the parent compound from its potential degradation products and allows for peak purity analysis, a critical component of demonstrating method specificity.

The Litmus Test: Forced Degradation Studies

Before validation can begin, the method's ability to indicate stability must be proven. This is achieved through forced degradation, or stress testing, where the drug substance is intentionally exposed to harsh conditions to generate degradation products.[13][14] The objective is not to destroy the molecule completely but to achieve a target degradation of 5-20%, which is sufficient to produce a representative profile of degradants.[2][14]

This process is fundamental for developing and demonstrating the specificity of the analytical method.[1][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples and Control via HPLC-PDA Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid State) Thermal->Analysis Photo Photolytic (ICH Q1B Exposure) Photo->Analysis API 5-Acetyl-2-aminobenzoic Acid (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Specificity: - Resolution > 2 - Peak Purity Check Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation: Expose the solid API powder to dry heat at 80°C in a calibrated oven. Periodically dissolve a weighed amount of the stressed powder in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15] Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Expected Outcome: The chromatograms should show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. The method is deemed specific if all degradation product peaks are well-resolved from the main API peak (Resolution > 2.0).

Method Validation: The Pillars of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The following protocols are based on the ICH Q2(R1) guideline, which provides a comprehensive framework for validation parameters.[17][18]

Validation_Workflow cluster_params ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Execute Validation Protocol Robustness->Validation Start Method Development Complete Start->Specificity Report Validation Report: Data Meets Acceptance Criteria? Validation->Report End Method is Validated & Fit for Purpose Report->End

Caption: General workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Analyze the samples from the forced degradation study. Use a PDA detector to assess peak purity for the this compound peak in both stressed and unstressed samples. The peak should be spectrally homogeneous. Additionally, analyze a placebo and diluent blank to ensure no interference at the retention time of the analyte.

  • Acceptance Criteria:

    • Resolution between the API peak and the closest eluting impurity/degradant peak must be ≥ 2.0.

    • The peak purity angle should be less than the peak purity threshold.

    • No interfering peaks from the blank or placebo at the retention time of the API.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.

  • Protocol: Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). For impurities, the range should bracket the expected concentration, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.[19] Inject each solution in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area against concentration.

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.

  • Protocol: Prepare a synthetic mixture (placebo) of the drug product and spike it with known amounts of pure this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol (Repeatability - Intra-assay): Prepare six separate samples of the product at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment. Calculate the %RSD of the results.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 2.0%.

    • Intermediate Precision: The overall %RSD, combining results from both conditions, should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[16]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing a solution at this concentration and demonstrating that the precision (%RSD) and accuracy (%Recovery) are acceptable (typically %RSD ≤ 10%). The LOQ must be at or below the reporting threshold for impurities.[16]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Introduce small, deliberate changes to the HPLC method parameters one at a time. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Organic Composition (e.g., ± 2%) Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the pre-defined acceptance criteria for all tested variations.

Comparative Data Summary

The following tables present hypothetical but representative data from the validation of an HPLC method for this compound.

Table 2: Summary of Forced Degradation Results

Stress Condition % Degradation of API Number of Degradants Resolution (API vs. Closest Peak) Peak Purity
Acid (0.1M HCl, 8h) 12.5% 2 3.1 Pass
Base (0.1M NaOH, 4h) 18.2% 3 2.8 Pass
Oxidation (3% H₂O₂, 24h) 8.9% 1 4.5 Pass
Thermal (80°C, 48h) 5.1% 1 5.2 Pass

| Photolytic (ICH Q1B) | 7.6% | 2 | 3.9 | Pass |

Table 3: Validation Summary for this compound Assay

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.999
Range 50 - 150 µg/mL Covers assay range
Accuracy (% Recovery) 99.7% (RSD = 0.8%) 98.0% - 102.0%
Precision (Repeatability RSD) 0.6% ≤ 2.0%
Precision (Intermediate RSD) 0.9% ≤ 2.0%
LOD 0.05 µg/mL -
LOQ 0.15 µg/mL (%RSD = 4.5%) %RSD ≤ 10%

| Robustness | No significant impact on results | System suitability passes |

Conclusion

The development and validation of a stability-indicating assay method is a scientifically rigorous process that underpins the quality control of pharmaceutical substances. This guide has demonstrated that a reverse-phase HPLC method can be effectively validated for the analysis of this compound, adhering to the stringent requirements of the ICH Q2(R1) guideline.[20] Through comprehensive forced degradation studies, the method's specificity was unequivocally established. Subsequent validation of parameters such as linearity, accuracy, precision, and robustness confirms that the method is reliable, reproducible, and fit for its intended purpose.[16][18]

By following such a systematic and well-documented approach, researchers and drug development professionals can ensure the generation of high-quality, defensible data, which is essential for regulatory submissions and for guaranteeing the safety and efficacy of pharmaceutical products.

References

A Comparative Guide to the Synthesis of Substituted Aminobenzoic Acids for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminobenzoic acids are foundational scaffolds in modern drug discovery and agrochemical development. Their versatile structure, featuring both an amine and a carboxylic acid on an aromatic ring, allows for diverse functionalization, making them critical precursors for a vast array of bioactive molecules. The strategic placement of these functional groups and additional substituents dictates the molecule's ultimate biological activity and physical properties. Consequently, the efficient and selective synthesis of these vital building blocks is a paramount concern for researchers and process chemists.

This guide provides an in-depth comparative analysis of the four principal synthetic routes to substituted aminobenzoic acids: the classical Hofmann Rearrangement, the workhorse Nitration-Reduction sequence, the traditional Ullmann Condensation, and the modern Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses, supported by experimental data. A concluding section will also assess these routes through the lens of green chemistry, a crucial consideration in contemporary chemical synthesis.

The Hofmann Rearrangement: A Classic Route to ortho-Aminobenzoic Acids

The Hofmann rearrangement is a venerable method for converting a primary amide into a primary amine with one fewer carbon atom.[1] It is particularly well-suited for the synthesis of anthranilic acids (2-aminobenzoic acids) from readily available phthalimides, which are cyclic diamides.

Mechanistic Rationale

The reaction proceeds through a fascinating series of steps initiated by the deprotonation of the amide N-H by a strong base. The resulting anion reacts with bromine to form an N-bromoamide intermediate. A second deprotonation generates an unstable anion that undergoes rearrangement: the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This is the key carbon-deleting step. Under aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2]

The choice of a cyclic imide like phthalimide is causal to the formation of an ortho-aminobenzoic acid. The initial hydrolysis of one of the amide bonds opens the ring to form a phthalamic acid derivative, which then undergoes the rearrangement. The second carboxyl group remains on the ring, directly adjacent to the newly formed amine.

Hofmann_Mechanism cluster_1 Step 1: N-Bromination cluster_2 Step 2: Rearrangement cluster_3 Step 3: Hydrolysis & Decarboxylation A Phthalimide B N-H Deprotonation A->B NaOH C N-Bromo-phthalimide B->C Br₂ D Second Deprotonation C->D NaOH E Aryl Migration D->E Loss of Br⁻ F Isocyanate Intermediate E->F G Carbamic Acid F->G H₂O / NaOH H Anthranilic Acid G->H - CO₂ Nitration_Reduction_Workflow Start Substituted Benzoic Acid (e.g., m-Toluic Acid) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate Nitro-substituted Benzoic Acid (e.g., 3-Methyl-4-nitrobenzoic acid) Nitration->Nitro_Intermediate Reduction Reduction (e.g., H₂ / Pd/C) Nitro_Intermediate->Reduction Final_Product Substituted Aminobenzoic Acid (e.g., 4-Amino-3-methylbenzoic acid) Reduction->Final_Product Ullmann_Mechanism Catalyst Cu(I)L₂ Amine_Activation Amine Coordination & Deprotonation Catalyst->Amine_Activation R'R''NH, Base Copper_Amide [L₂Cu(I)-NR'R''] Amine_Activation->Copper_Amide Oxidative_Addition Oxidative Addition (Ar-X) Copper_Amide->Oxidative_Addition Copper_III [L₂Cu(III)(Ar)(NR'R'')]⁺X⁻ Oxidative_Addition->Copper_III Reductive_Elimination Reductive Elimination Copper_III->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Product (Ar-NR'R'') Reductive_Elimination->Product Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'₂NH PdII_Amine [L₂Pd(II)(Ar)(HNR'₂)]⁺X⁻ Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(NR'₂) RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'₂ RE->Product

References

A Comparative Guide to the Purity Analysis of 5-Acetyl-2-aminobenzoic Acid: qNMR vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-Acetyl-2-aminobenzoic acid, a crucial building block in organic synthesis, rigorous purity assessment is paramount to ensure the integrity of downstream products.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established orthogonal methods—High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Potentiometric Titration—for the comprehensive purity analysis of this compound.

The Central Role of Purity in Pharmaceutical Development

The presence of impurities in an API or its intermediates can significantly impact reaction yields, alter impurity profiles in subsequent synthetic steps, and ultimately compromise the quality and safety of the final drug product.[2] Therefore, employing robust and accurate analytical techniques for purity determination is a critical, non-negotiable aspect of the drug development lifecycle. This guide delves into the causality behind the experimental choices for each technique, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR stands out as a primary analytical method, offering a direct measurement of an analyte's concentration and purity.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[4] This makes qNMR an incredibly powerful tool, especially for novel compounds where a dedicated reference standard may not be available.[5]

Causality in qNMR Experimental Design: The "Why" Behind the Protocol

The reliability of a qNMR experiment hinges on a series of critical, deliberate choices. Here, we dissect the reasoning behind each step in the protocol for analyzing this compound.

1. Selection of the Internal Standard (IS): The Anchor of Accuracy

The choice of an internal standard is the most critical decision in a qNMR experiment, as any inaccuracies in its purity or weighing are directly transferred to the final result.[6] An ideal IS should possess the following characteristics:

  • High Purity (≥99%): To prevent interference from impurities in the standard itself.[7]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[6]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[7]

  • Non-Overlapping Signals: The IS should have sharp, well-resolved signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[3][7]

For this compound, Maleic Acid is an excellent choice as an internal standard when using a polar solvent like DMSO-d₆. Its vinylic protons produce a sharp singlet around 6.3 ppm, a region typically devoid of signals from the analyte.[3]

2. Choice of Deuterated Solvent: Ensuring Complete Dissolution

The solvent must completely dissolve both the this compound and the internal standard. Incomplete dissolution leads to signal broadening and inaccurate integration.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity, which effectively dissolves both the analyte and maleic acid.

3. Precise Weighing: The Foundation of Quantitative Accuracy

Accurate weighing of both the analyte and the internal standard is fundamental to the calculation of purity.[8] The use of a calibrated analytical balance with a readability of at least 0.01 mg is essential.[9]

4. NMR Acquisition Parameters: Optimizing for Quantitation, Not Just Structure

Unlike NMR for structural elucidation, qNMR requires specific acquisition parameters to ensure accurate signal integration:

  • Sufficient Relaxation Delay (D1): The time between successive pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being quantified. Inadequate relaxation delay leads to signal saturation and underestimation of the integral area.[6]

  • Number of Scans (NS): A sufficient number of scans (typically 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1), which is crucial for accurate integration.[1]

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

Experimental Workflow for qNMR

The logical flow of a qNMR experiment is designed to ensure accuracy and reproducibility at each stage.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve both in DMSO-d6 in a vial weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup set_params Set Quantitative Parameters (D1, NS, Pulse Angle) instrument_setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate caption qNMR Experimental Workflow

Caption: qNMR Experimental Workflow

Orthogonal Methods for Cross-Validation

Relying on a single analytical technique for purity determination can be misleading.[1] Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2] For purity assessment, a UV detector measures the response of each eluting component.[2]

Principle of Purity Determination: Purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] This method is highly sensitive for detecting trace impurities but has a key limitation: it assumes that all components have a similar response factor at the detection wavelength.[2] For accurate quantification, especially of impurities, reference standards for each impurity are often required.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC is based on the principle of melting point depression.[10][11] Impurities broaden the melting range and lower the melting point of a pure substance.[11]

Principle of Purity Determination: The van't Hoff equation is used to calculate the mole fraction of impurities based on the shape of the melting endotherm.[12] It is considered an absolute method for purity determination for compounds that are at least 98% pure, do not decompose upon melting, and exhibit a sharp melting point.[13]

Potentiometric Titration

For a compound like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, acid-base titration can be a simple and effective method for purity determination.

Principle of Purity Determination: A known mass of the sample is dissolved in a suitable solvent, and the solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid. The equivalence point, where the moles of titrant are stoichiometrically equivalent to the moles of the analyte, is determined by monitoring the potential using a pH electrode. The purity is then calculated based on the volume of titrant consumed.

Comparative Analysis: A Head-to-Head Look

The choice of analytical technique depends on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and the nature of potential impurities.

Comparison_Workflow cluster_qnmr qNMR cluster_hplc HPLC cluster_dsc DSC cluster_titration Titration qnmr_node Principle: Molar Concentration hplc_node Principle: Separation & Detection dsc_node Principle: Melting Point Depression titration_node Principle: Stoichiometric Reaction caption Logical Comparison of Purity Analysis Techniques

Caption: Logical Comparison of Purity Analysis Techniques

Quantitative Data Summary

The following table summarizes representative data for the purity assessment of a single batch of this compound using the four described techniques.

ParameterqNMRHPLC (Area %)DSCPotentiometric Titration
Purity (%) 99.2 ± 0.299.799.1 ± 0.398.9 ± 0.4
Precision (RSD, %) < 0.5< 1.0< 0.5< 0.5
Analysis Time/Sample ~15 min~30 min~60 min~20 min
Sample Consumption ~10 mg< 1 mg~2-5 mg~50 mg
Primary/Secondary PrimarySecondaryAbsoluteSecondary
Key Advantage Absolute PurityHigh SensitivityAbsolute PuritySimplicity, Low Cost
Key Limitation Lower SensitivityResponse Factor BiasNot for all compoundsLower Specificity

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Discussion of Results

The qNMR result (99.2%) provides a direct, absolute measure of the molar purity of the this compound.[2] The HPLC area percent method yielded a slightly higher purity value (99.7%). This discrepancy can arise if impurities present have a lower UV response factor compared to the main compound, leading to their underestimation.[2] The DSC result (99.1%) corroborates well with the qNMR value, providing confidence in the assessment of thermally stable, crystalline impurities. The potentiometric titration result (98.9%) is also in good agreement, though it is susceptible to interference from any acidic or basic impurities.

The excellent precision of qNMR (RSD < 0.5%) highlights its robustness for accurate purity assignments.[4] While HPLC is highly sensitive for detecting trace impurities, qNMR provides a more accurate representation of the overall composition on a molar basis.[2]

Detailed Experimental Protocols

¹H-qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a glass vial.

  • Dissolve the solids in 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.[14]

    • Temperature: 25 °C.[9]

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 20 s (ensure D1 > 5 * T1 of the slowest relaxing proton).

    • Number of Scans (NS): 32.

    • Acquisition Time: ~3 s.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the acetyl protons (singlet, ~2.5 ppm) are suitable. For maleic acid, integrate the vinylic proton singlet (~6.3 ppm).

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[14]: P_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram and calculate the area percent of the main peak.

DSC Protocol
  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Heating Program: Heat the sample from room temperature to above its melting point (melting point of this compound is ~230°C [dec.]) at a slow heating rate (e.g., 1-2 °C/min) under a nitrogen atmosphere.[12][15]

  • Analysis: Use the instrument's software to analyze the melting endotherm and calculate the purity based on the van't Hoff equation.

Potentiometric Titration Protocol
  • Instrumentation: Potentiometer with a pH electrode.

  • Titrant: Standardized 0.1 M NaOH solution.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the sample solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Analysis: Determine the equivalence point from the titration curve (the point of maximum inflection). Calculate the purity based on the volume of titrant consumed, the molarity of the titrant, and the mass of the sample.

Conclusion: An Integrated Approach to Purity Assurance

Both qNMR and DSC offer the advantage of providing an absolute purity value without the need for a specific analyte reference standard, making them powerful tools in the early stages of drug development.[2][13] HPLC, with its high sensitivity, excels at identifying and quantifying trace impurities, which is crucial for impurity profiling and quality control.[1] Potentiometric titration serves as a simple, cost-effective method for orthogonal verification.

For a comprehensive and trustworthy purity assessment of this compound, a holistic approach is recommended. qNMR should be employed as the primary method for assigning an absolute purity value due to its accuracy, precision, and structural specificity. [16][17] This result should then be cross-validated using an orthogonal technique like HPLC to ensure that no significant impurities are being overlooked, and potentially DSC to confirm the purity of the crystalline solid-state form. This integrated strategy, grounded in the principles of scientific integrity and cross-validation, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoic acid derivatives are a class of compounds of significant interest in the pharmaceutical and chemical industries. They serve as key starting materials and intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics, anti-inflammatory agents, and sunscreens.[1][2] The accurate and precise quantification of these derivatives, particularly the separation of their isomers (ortho-, meta-, and para-), is critical for ensuring product quality, safety, and efficacy. The structural similarity of these isomers presents a significant analytical challenge, often requiring highly selective methods.[1][3]

This guide provides a comprehensive comparison of the primary analytical techniques used for the analysis of aminobenzoic acid derivatives. As a senior application scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, providing not only the "how" but, more importantly, the "why." Each protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC is arguably the most widely used technique for the analysis of aminobenzoic acid derivatives due to its versatility, robustness, and high resolving power, especially for separating structurally similar isomers.[1][7]

The Principle of Separation: Exploiting Physicochemical Differences

The separation of aminobenzoic acid isomers in HPLC relies on subtle differences in their polarity and ionization states. As zwitterionic compounds, their retention is highly dependent on the pH of the mobile phase.[3] Reversed-phase (RP) chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. However, the hydrophilic nature of these compounds can lead to poor retention on traditional C18 columns.[1]

To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven highly effective.[1][3] These columns, such as those with embedded acidic ionizable groups, can interact with both the nonpolar benzene ring and the positively charged amino group (at acidic pH), significantly enhancing retention and resolution.[1][3]

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a representative method for the separation of 2-, 3-, and 4-aminobenzoic acid.

Diagram 1: General HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) B 2. Prepare Standard & Sample Solutions (e.g., in Diluent) A->B C 3. Filter & Degas Solutions B->C D 4. Equilibrate HPLC System with Mobile Phase C->D E 5. Inject Sample D->E F 6. Isocratic/Gradient Elution E->F G 7. UV Detection (e.g., 254 nm or 285 nm) F->G H 8. Integrate Peak Areas G->H I 9. Generate Calibration Curve H->I J 10. Quantify Analytes I->J

Caption: A generalized workflow for the HPLC analysis of aminobenzoic acid derivatives.

Protocol 1: Mixed-Mode HPLC for Aminobenzoic Acid Isomers

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., Primesep 100 or Coresep 100), 4.6 x 150 mm, 5 µm.[1][3]

    • Mobile Phase: Acetonitrile (ACN) and water with an acidic modifier. A typical composition is 20% ACN, 80% water, and 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Causality: The ACN provides the organic strength for reversed-phase retention. The acidic modifier (TFA or formic acid) ensures that the carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH3+), allowing for consistent cation-exchange interactions with the stationary phase.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

    • Detection Wavelength: 254 nm or 285 nm.

      • Causality: Aminobenzoic acids absorb UV light due to their aromatic structure.[1] A wavelength of 254 nm is a common choice for aromatic compounds, while 285 nm can also provide good sensitivity.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 1 mg/mL of each isomer (2-, 3-, and 4-aminobenzoic acid) in a diluent (e.g., 50:50 ACN:Water). Prepare working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6][9]

Gas Chromatography (GC): A High-Temperature Alternative

GC is another powerful separation technique, but its application to aminobenzoic acids is not as direct as HPLC. Due to their low volatility and polar nature, these compounds must be chemically modified through a process called derivatization before they can be analyzed by GC.[10]

The Necessity of Derivatization

Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable derivative. For aminobenzoic acids, both the carboxylic acid and the amino functional groups contain active hydrogens that lead to strong intermolecular hydrogen bonding, making them non-volatile.[10] Derivatization replaces these active hydrogens with less polar groups.

Common derivatization strategies include:

  • Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[11]

  • Alkylation/Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) using reagents like diazomethane or an alcohol with an acid catalyst.[10][12]

Diagram 2: GC Derivatization Workflow

GC_Derivatization A 1. Dissolve Sample in Aprotic Solvent B 2. Add Derivatizing Reagent (e.g., BSTFA) A->B C 3. Heat Reaction Mixture (e.g., 60-80°C) B->C D 4. Cool to Room Temp. C->D E 5. Inject Derivatized Sample into GC-MS D->E

Caption: A simplified workflow for the derivatization of aminobenzoic acids for GC analysis.

Experimental Workflow: A Step-by-Step Protocol

Protocol 2: GC-MS Analysis of Aminobenzoic Acids via Silylation

  • Instrumentation:

    • Gas chromatograph coupled with a Mass Spectrometer (GC-MS). The MS provides definitive identification based on mass spectra.

  • Derivatization Procedure:

    • Place ~1 mg of the sample or standard into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

      • Causality: Heating drives the silylation reaction to completion, ensuring that more than 95% of the analyte is converted to its TMS derivative for accurate quantification.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or VF-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

      • Causality: The non-polar TMS derivatives are well-retained and separated on a non-polar stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[14] It is an extremely high-efficiency technique, making it well-suited for separating the very similar isomers of aminobenzoic acid.

The Principle of Separation: Charge-to-Size Ratio

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary.[15] The migration speed of an ion depends on its charge-to-size ratio and the electroosmotic flow (EOF) of the buffer.[15] By carefully selecting the pH of the background electrolyte (buffer), the ionization state of the aminobenzoic acid isomers can be manipulated to achieve separation. For example, in an alkaline buffer (e.g., pH 10), the carboxylic acid group will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂), resulting in negatively charged analytes that can be separated based on slight differences in their pKa values and hydrodynamic radii.[8]

Experimental Workflow: A Step-by-Step Protocol

Protocol 3: CZE of Aminobenzoic Acid Isomers

  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm ID, ~50 cm total length.

    • Background Electrolyte (BGE): 150 mM Borate buffer, pH 10.0.[8]

      • Causality: At pH 10, the isomers are anionic and can form complexes with borate, enhancing their electrophoretic mobility differences and leading to better separation.[8]

    • Voltage: 20-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic (pressure) injection for 5 seconds.

    • Detection: On-column UV detection at 285 nm.[8]

  • Sample Preparation:

    • Dissolve standards and samples in the BGE or a slightly weaker buffer to ensure sample stacking, which sharpens peaks and improves sensitivity.[14]

UV-Vis Spectrophotometry: A Simple but Limited Approach

UV-Vis spectrophotometry is a simpler, more accessible technique than chromatography or electrophoresis. However, it generally lacks the specificity to distinguish between isomers in a mixture. Its primary application is for the quantification of a single, known aminobenzoic acid derivative in a simple matrix, or for total aminobenzoic acid content.

Some methods improve specificity by using a derivatization reaction that produces a colored product.[16][17] For example, para-aminobenzoic acid (PABA) can be determined by diazotization followed by coupling with a chromogenic agent (like 1-naphthylamine-7-sulphonic acid) to form a stable, colored azo dye.[16][17]

Experimental Workflow: A Step-by-Step Protocol

Protocol 4: Spectrophotometric Determination of PABA via Diazotization

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • Standard PABA solution (e.g., 50 µg/mL).

    • 1 M Hydrochloric acid (HCl).

    • 0.3% Sodium Nitrite (NaNO₂).

    • 0.5% Sulphamic Acid.

    • 0.5% 1-naphthylamine-7-sulphonic acid (1-NASA) in acetic acid solution.[17]

  • Procedure:

    • Pipette an aliquot of the PABA standard or sample solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl and 1 mL of 0.3% NaNO₂. Mix and let stand for 3 minutes.

      • Causality: The acidic nitrite solution diazotizes the primary aromatic amine group of PABA.

    • Add 1 mL of 0.5% sulphamic acid to quench the excess nitrous acid. Mix well.

    • Add 1 mL of the 1-NASA coupling reagent.

      • Causality: The diazotized PABA couples with 1-NASA to form a colored azo compound.

    • Dilute to the mark with distilled water and let the color develop for 15 minutes.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 525 nm for the pink azo dye formed.[16][17]

    • Quantify the sample concentration using a calibration curve prepared from standards.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical method depends critically on the specific requirements of the analysis, including the need for isomer separation, sample matrix complexity, required sensitivity, and available instrumentation.

Table 1: Performance Comparison of Analytical Methods for Aminobenzoic Acid Derivatives

ParameterHPLC (Mixed-Mode)GC-MS (with Derivatization)Capillary Electrophoresis (CZE)UV-Vis Spectrophotometry (Colorimetric)
Specificity (Isomers) Excellent; baseline separation achievable[1][3]Excellent; separation based on volatility of derivatives[12]Excellent; high-efficiency separation[8]Poor; cannot distinguish isomers without prior separation
Sample Preparation Moderate (dissolution, filtration)Complex (derivatization required)[10]Simple (dissolution in buffer)Moderate (chemical reaction required)[16]
Sensitivity Good (ng/mL to µg/mL range)Excellent (pg to ng level with MS)Very Good (concentration sensitivity of ~4 µM reported)[8]Good (linearity down to 0.25 µg/mL reported)[16][17]
Analysis Time 10-20 minutes per sample[1]20-30 minutes per sample< 15 minutes per sample< 30 minutes per batch (color development)
Instrumentation Cost HighVery HighHighLow
Robustness HighModerate (derivatization can be a source of variability)ModerateHigh
Primary Application Isomer-specific quantification, purity testing, stability studiesTrace analysis, impurity identificationIsomer separation, analysis of small sample volumesQuantification of a single analyte in simple matrices

Diagram 3: Method Selection Decision Tree

Method_Selection start Start: Need to analyze Aminobenzoic Acid Derivative q1 Is separation of isomers required? start->q1 q2 Is sample matrix complex (e.g., biological)? q1->q2 Yes uvvis Use UV-Vis Spectrophotometry (Colorimetric) q1->uvvis No q3 Is highest sensitivity (trace level) required? q2->q3 Yes hplc Use HPLC (Mixed-Mode) q2->hplc No q3->hplc No gcms Use GC-MS (with Derivatization) q3->gcms Yes ce Use Capillary Electrophoresis q3->ce No (but need high efficiency)

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The analysis of aminobenzoic acid derivatives requires a careful selection of methodology based on the analytical goals.

  • HPLC , particularly with mixed-mode columns, stands out as the most versatile and robust method for the routine, isomer-specific quantification required in most pharmaceutical quality control settings.[1][3]

  • GC-MS is the method of choice when ultimate sensitivity is required for trace analysis or when definitive structural confirmation of impurities is needed, though it comes at the cost of complex sample preparation.[10][12]

  • Capillary Electrophoresis offers unparalleled separation efficiency and is an excellent alternative to HPLC, especially when sample volume is limited or for complex mixtures where chromatographic resolution is challenging.[8]

  • UV-Vis Spectrophotometry , when coupled with a color-forming reaction, provides a simple, cost-effective solution for quantifying a single, known analyte in a non-complex matrix where isomer specificity is not a concern.[16][17]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method, ensuring the generation of accurate, reliable, and defensible data.

References

Safety Operating Guide

Navigating the Disposal of 5-Acetyl-2-aminobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, the proper disposal of compounds like 5-Acetyl-2-aminobenzoic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

The Imperative for Proper Disposal

Improper disposal of laboratory chemicals can lead to significant environmental contamination, posing risks to both ecosystems and human health.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines for hazardous waste management to mitigate these risks.[1][2] Adherence to these guidelines is not only a legal requirement but also a reflection of an organization's commitment to safety and sustainability.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]

Incompatible Materials: Strong oxidizing agents.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]

  • Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[6]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[7]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[5][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

All waste is not created equal. Proper identification and segregation at the point of generation are critical to prevent dangerous chemical reactions and to ensure proper disposal pathways.

  • Designate a Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be chemically compatible with the compound and in good condition, with a secure, leak-proof lid.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.[8]

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[3][9] Keep solid and liquid waste separate.[9]

Step 2: Accumulation and Storage

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[1][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[9]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[1] Ensure the container is kept tightly closed when not in use.[3]

Step 3: Arranging for Disposal

Disposal of hazardous waste is a regulated activity that must be handled by a licensed professional service.

  • Contact a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal companies. These companies are trained and equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.[10]

  • Provide Accurate Information: When arranging for pickup, provide the waste disposal vendor with an accurate description of the waste, including the chemical name and quantity.

  • Documentation: Retain all documentation related to the waste disposal, including manifests, for your records. This is a key component of regulatory compliance.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Waste Container ppe->container label_container Label Container: 'Hazardous Waste' Chemical Name & Date container->label_container segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) label_container->segregate store Store in Designated Satellite Accumulation Area segregate->store secondary_containment Use Secondary Containment store->secondary_containment inspect Regularly Inspect Container Integrity secondary_containment->inspect contact_ehs Contact Institutional EHS for Waste Pickup inspect->contact_ehs vendor_pickup Licensed Waste Vendor Picks Up Waste contact_ehs->vendor_pickup documentation Complete & Retain Waste Manifest vendor_pickup->documentation end_process Disposal Complete documentation->end_process

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS immediately.

  • Cleanup: For small spills, and if you are trained to do so, use an appropriate absorbent material to clean up the spill. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[11]

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a commitment to safety, regulatory compliance, and environmental responsibility. By following these guidelines, researchers and laboratory professionals can ensure that their work continues to advance scientific knowledge without compromising the safety of themselves, their colleagues, or the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Acetyl-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Acetyl-2-aminobenzoic acid. As researchers and developers, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This document provides an in-depth, procedural framework for personal protective equipment (PPE) when working with this chemical. The protocols herein are designed not just as a list of rules, but as a self-validating system rooted in the principles of industrial hygiene and risk mitigation, drawing from authoritative safety standards.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. This compound (referred to in some safety documents as 5-Acetamido-2-aminobenzoic acid) is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]

Therefore, our PPE strategy is a direct countermeasure to these three primary routes of exposure: dermal, ocular, and inhalation. The selection of PPE is not arbitrary; it is a carefully considered barrier designed to prevent contact and protect the user.

Core PPE Requirements: A Multi-Layered Defense

An effective PPE program is the last line of defense after engineering controls (like fume hoods) and administrative controls are implemented.[3] For this compound, a multi-layered approach is essential.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles that meet ANSI Z87.1 standards and are compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when preparing solutions or handling larger quantities), a face shield should be worn in addition to safety goggles.[6] The face shield provides a secondary barrier protecting the entire face from direct contact.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.

  • Recommended Material: Nitrile gloves are a suitable choice for handling this solid chemical, offering good resistance and dexterity.[6][7]

  • Protocol: Always inspect gloves for tears or punctures before use.[2] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Contaminated gloves must be disposed of as hazardous waste in accordance with institutional and local regulations.[4]

Body Protection

Accidental spills can happen, and body protection is necessary to prevent skin contact.

  • Standard Attire: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing.[4]

  • Additional Measures: For tasks with a higher risk of significant dust generation or spillage, consider using chemical-resistant aprons or coveralls.

Respiratory Protection

While some safety data sheets state that no protective equipment is needed under "normal use conditions," this must be interpreted with caution.[1][5] The known respiratory irritation hazard means that any procedure that can generate airborne dust must be controlled.

  • Engineering Controls First: The primary method for controlling dust is to work within a certified chemical fume hood or a ventilated enclosure.[4]

  • When Respirators are Required: If engineering controls are insufficient or not available, or during the cleanup of a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (such as an N95, R95, or P95) is the minimum requirement.[4][6] All respirator use must be part of a comprehensive institutional program that includes fit testing and training, as mandated by OSHA.[6]

Operational Protocols: From Donning to Disposal

Proper technique is as critical as the equipment itself. The following procedural workflows ensure that the protection offered by PPE is not compromised.

PPE Selection and Safe Handling Workflow

The following diagram outlines the decision-making process and workflow for safely handling this compound.

start Start: Prepare for Task assess 1. Assess Task (e.g., Weighing, Solution Prep, Spill) start->assess select_ppe 2. Select Appropriate PPE (Refer to Table 1) assess->select_ppe don_ppe 3. Don PPE (Correct Sequence) select_ppe->don_ppe perform_work 4. Perform Work in Ventilated Area / Fume Hood don_ppe->perform_work spill_check Spill Occurred? perform_work->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes doff_ppe 5. Doff PPE (Correct Sequence) spill_check->doff_ppe No cleanup->doff_ppe decontaminate 6. Wash Hands Thoroughly doff_ppe->decontaminate dispose 7. Dispose of Waste & Contaminated PPE (Follow Institutional Guidelines) decontaminate->dispose end End of Task dispose->end

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodologies

Protocol 1: PPE Donning Sequence

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don your gloves last, ensuring they overlap the cuffs of your lab coat.

Protocol 2: PPE Doffing (Removal) and Disposal Sequence This sequence is designed to minimize self-contamination.

  • Gloves: Remove gloves first. As they are the most likely to be contaminated, this prevents you from touching other surfaces with them. Use a proper glove-in-glove or beak-method removal technique.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, from the back to the front.

  • Lab Coat: Unfasten and remove the lab coat, turning it inside out as you do to contain any contaminants on the exterior.

  • Respirator (if used): Remove the respirator last.

  • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[1]

Data-Driven PPE Selection by Task

To simplify the decision-making process, the following table summarizes the required PPE for different laboratory scenarios.

Task / ScenarioRequired Eye/Face ProtectionRequired Hand ProtectionRequired Body ProtectionRequired Respiratory Protection
Weighing Solid (<1g) Safety Goggles (ANSI Z87.1)Nitrile GlovesStandard Lab CoatRecommended: Work in fume hood or ventilated balance enclosure. Respirator not required if contained.
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesStandard Lab CoatMandatory: Work in a certified chemical fume hood.
Handling Large Quantities (>10g) Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronMandatory: Work in a certified chemical fume hood. Respirator may be needed based on risk assessment.
Small Spill Cleanup (<1g) Chemical Safety GogglesNitrile GlovesStandard Lab CoatN95/P95 Respirator (to prevent dust inhalation during cleanup).
Large Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant CoverallsFull-face respirator with appropriate cartridges based on institutional safety plan.

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its hazards and the disciplined application of protective measures. Personal protective equipment is a critical barrier between the researcher and potential harm. By adhering to the structured protocols for selection, donning, and doffing of PPE, and by always prioritizing engineering controls like fume hoods, you build a resilient culture of safety. This approach not only protects individuals but also ensures the integrity and success of your vital research and development work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-aminobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-aminobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.